Technical Documentation Center

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
  • CAS: 855343-08-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its Isomers

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of aminopyrazoles containing m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of aminopyrazoles containing methyl and trifluoromethyl groups. Direct and detailed experimental data for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is limited in publicly available scientific literature. Therefore, this guide synthesizes information from closely related isomers and analogs to provide a predictive and comparative technical overview. All data presented for specific compounds other than the primary topic are clearly identified.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, renowned for its diverse biological activities. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide focuses on the chemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its closely related isomers, providing a technical resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Physicochemical Properties

Table 1: Physicochemical Data of Related Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine855343-08-7C5H6F3N3165.12Not availableIsomer of the target compound.[1]
5-(trifluoromethyl)-1H-pyrazol-3-olNot availableC4H3F3N2O152.08125-126Lacks the methyl and amino groups.[2]
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole122431-37-2C5H5F3N2O166.10172-178Isomer with a hydroxyl group instead of an amine.
1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine446275-99-6C17H13F4N3335.31Not availableA more complex, substituted analog.[3]
4-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide86927-75-5C12H11F3N4O284.24Not availableA carboxamide derivative.[4]

Synthesis and Reactivity

The synthesis of aminopyrazoles often involves the cyclization of a hydrazine with a suitably functionalized 1,3-dicarbonyl compound or its equivalent. For trifluoromethylated pyrazoles, a common precursor is a trifluoro-β-diketone.

General Synthesis of 4-Aminopyrazoles

A plausible synthetic route to 4-amino-3-(trifluoromethyl)pyrazoles involves the reduction of a corresponding 4-nitrosopyrazole. This approach has been described for various 4-amino-3-trifluoromethylpyrazoles. The synthesis starts with the nitrosation of 1,3-diketones, followed by treatment with hydrazine to form the 4-nitrosopyrazole intermediate. Subsequent reduction yields the desired 4-aminopyrazole.

Illustrative Synthesis of a Related Compound: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

A documented synthesis for a regioisomeric aminopyrazole, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, provides a practical example of the chemistry involved.

Experimental Protocol:

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is treated with methyl hydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature. The reaction mixture is then heated at 85°C for 12 hours. After cooling to ambient temperature, the mixture is concentrated under vacuum. The resulting residue is diluted with a saturated aqueous solution of sodium bicarbonate (250 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid.[5]

G cluster_reactants Reactants reagent1 (E)-4-amino-4-ethoxy- 1,1,1-trifluorobut-3-en-2-one reaction Cyclization 85°C, 12h reagent1->reaction reagent2 Methyl Hydrazine Sulfate reagent2->reaction reagent3 Triethylamine reagent3->reaction solvent Ethanol solvent->reaction Solvent product 1-Methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine workup Workup & Purification (Extraction, Chromatography) reaction->workup workup->product

Figure 1: Synthetic workflow for a related aminopyrazole.

Spectral Properties

Detailed spectral data for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is not available. However, the expected spectral characteristics can be inferred from the analysis of related compounds and general principles of spectroscopy.

1H NMR Spectroscopy

In the 1H NMR spectrum of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, one would expect to see a singlet for the methyl protons, typically in the range of 2.0-2.5 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent. The N-H proton of the pyrazole ring would also give a broad singlet at a downfield chemical shift. For comparison, the 1H NMR spectrum of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in CDCl3 shows a singlet for the pyrazole ring proton at 5.93 ppm, a singlet for the N-methyl protons at 3.79 ppm, and a broad singlet for the amino protons at 3.68 ppm.[5]

13C NMR Spectroscopy

The 13C NMR spectrum would be characterized by a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The methyl carbon would appear as a singlet in the aliphatic region. The chemical shifts of the pyrazole ring carbons would be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine and the pyrazole N-H. Primary amines typically show two bands in the region of 3300-3500 cm-1 due to symmetric and asymmetric stretching.[6] The C-F stretching vibrations of the trifluoromethyl group will be strong and typically appear in the 1100-1300 cm-1 region.

Table 2: Key IR Absorptions for Amines and Trifluoromethyl Groups

Functional GroupVibrationTypical Wavenumber (cm-1)Intensity
Primary Amine (N-H)Asymmetric stretch3400 - 3500Medium
Primary Amine (N-H)Symmetric stretch3300 - 3400Medium
Amine (N-H)Bending1550 - 1650Medium to Strong
C-F (Trifluoromethyl)Stretch1100 - 1300Strong

Reactivity and Potential Applications

The chemical reactivity of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is dictated by the nucleophilic character of the amino group and the pyrazole ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, making it a versatile handle for further functionalization.

Potential as a Synthetic Building Block

The presence of the reactive amino group makes this compound a valuable building block for the synthesis of more complex heterocyclic systems, including fused pyrazoles, which are of significant interest in drug discovery.

G cluster_reactions Potential Reactions cluster_products Product Classes start 5-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine acylation Acylation start->acylation RCOCl alkylation Alkylation start->alkylation R-X diazotization Diazotization start->diazotization NaNO2, HCl cyclocondensation Cyclocondensation start->cyclocondensation Dicarbonyls amides Amides acylation->amides sec_amines Secondary Amines alkylation->sec_amines diazo Diazo Compounds diazotization->diazo fused_pyrazoles Fused Pyrazoles cyclocondensation->fused_pyrazoles

Figure 2: Potential reactivity of the amino group.

Biological Activity

While specific biological activity data for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is not available, the broader class of trifluoromethylated pyrazoles has been investigated for various therapeutic applications. For instance, some pyrazole derivatives have shown potential as kinase inhibitors for the treatment of cancer. The structural motif of an aminopyrazole is present in numerous compounds with reported anti-inflammatory, analgesic, and antimicrobial properties.

Conclusion

5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine represents a potentially valuable, yet underexplored, chemical entity. Based on the properties of its isomers and other related compounds, it is expected to be a stable, crystalline solid with characteristic spectral features. Its primary amino group serves as a key functional handle for the synthesis of a wide array of derivatives and more complex heterocyclic systems. Further research into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully elucidate its chemical properties and potential applications in the fields of medicinal chemistry and materials science.

References

Exploratory

Elucidation of the Chemical Structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the heterocyclic compound, 5-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the heterocyclic compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This pyrazole derivative is of interest in medicinal and agrochemical research due to the presence of both a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and an amine group, which provides a key site for further functionalization.

Chemical Structure and Properties

The fundamental structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a five-membered pyrazole ring substituted at various positions. The key structural features are:

  • A methyl group (-CH₃) at position 5.

  • A trifluoromethyl group (-CF₃) at position 3.

  • An amine group (-NH₂) at position 4.

  • A hydrogen atom on the nitrogen at position 1 (1H-pyrazole tautomer).

Molecular Formula: C₅H₅F₃N₄

Molecular Weight: 178.11 g/mol

Chemical Structure:

Caption: 2D Structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Spectroscopic Data for Structure Elucidation

The definitive structure of a novel compound is established through a combination of spectroscopic techniques. Below is a summary of the expected data for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, based on analyses of structurally similar pyrazoles.[1][2][3]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet3HC5-CH
~4.0Broad Singlet2HNH
~12.5Broad Singlet1HNH

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Quartet Coupling (¹JCF, Hz)Assignment
~11-C H₃
~100-C 4
~122~268C F₃
~145~37C 3
~148-C 5

Note: The carbon attached to the -CF₃ group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a larger coupling constant.[2]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60SingletF

Note: The chemical shift is relative to a fluorine standard (e.g., CFCl₃).

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Medium, DoubletN-H StretchPrimary Amine (-NH₂)
3200 - 3000BroadN-H StretchPyrazole N-H
2950 - 2850WeakC-H StretchMethyl (-CH₃)
1650 - 1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1350 - 1100StrongC-F StretchTrifluoromethyl (-CF₃)

Note: The N-H stretching region can be complex due to hydrogen bonding. Primary amines typically show two sharp bands (symmetric and asymmetric stretching).

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Data

m/z ValueInterpretation
178[M]⁺ (Molecular Ion)
159[M - F]⁺
109[M - CF₃]⁺

Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Experimental Protocols

3.1. General Synthetic Approach

A plausible synthesis for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves the cyclocondensation of a β-ketonitrile with hydrazine.[3]

Protocol: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • Preparation of the β-ketonitrile intermediate: Ethyl trifluoroacetate is condensed with propanenitrile in the presence of a strong base like sodium ethoxide to yield 2-cyano-4,4,4-trifluorobutan-2-one.

  • Cyclization with Hydrazine: The resulting β-ketonitrile is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine hydrate is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final product.

3.2. Analytical Instrumentation and Conditions

  • NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[2]

  • IR: Spectra are recorded on an FT-IR spectrometer, often using KBr pellets or as a thin film.[2]

  • MS: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

Visualization of the Elucidation Process

The logical workflow for elucidating the structure of a synthesized compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation synthesis Proposed Synthesis of Target Compound purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Sample Submission ir Infrared (IR) Spectroscopy purification->ir Sample Submission nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Sample Submission ms_data Determine Molecular Weight & Formula (HRMS) ms->ms_data ir_data Identify Functional Groups (-NH₂, -CF₃, -CH₃) ir->ir_data nmr_data Map C-H Framework & Connectivity nmr->nmr_data elucidation Final Structure Elucidation ms_data->elucidation Combine Evidence ir_data->elucidation Combine Evidence nmr_data->elucidation Combine Evidence

References

Foundational

Spectroscopic and Synthetic Profile of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 5-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous structures to predict its spectroscopic profile. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of fluorinated pyrazole derivatives for potential applications in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. These predictions are based on the analysis of structurally related compounds reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2 - 2.4Singlet3HC5-CH₃
~4.0 - 5.0Broad Singlet2HC4-NH₂
~12.0 - 13.0Broad Singlet1HN1-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~10 - 15C5-CH₃
~100 - 110C4
~120 - 130 (quartet, J ≈ 270 Hz)CF₃
~140 - 150 (quartet, J ≈ 35 Hz)C3
~150 - 160C5

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Medium-Strong, BroadN-H stretching (NH₂ and NH)
2950 - 2850Weak-MediumC-H stretching (CH₃)
1640 - 1600Medium-StrongN-H bending (NH₂)
1580 - 1550MediumC=N stretching
1350 - 1100StrongC-F stretching (CF₃)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~179[M]⁺ (Molecular Ion)
~160[M - F]⁺
~110[M - CF₃]⁺

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves the cyclization of a β-ketonitrile with hydrazine hydrate. The following is a detailed, albeit theoretical, experimental protocol.

Step 1: Synthesis of 2-cyano-4,4,4-trifluorobutane-2,3-dione

  • To a solution of ethyl trifluoroacetate (1 equivalent) in anhydrous diethyl ether, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add 2-cyanopropan-2-one (1 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Step 2: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • Dissolve the crude 2-cyano-4,4,4-trifluorobutane-2,3-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the final product.

Characterization:

The synthesized compound should be characterized by the spectroscopic methods outlined in Tables 1-4 to confirm its identity and purity.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic pathway and the general workflow for characterization.

Synthesis_Pathway A Ethyl trifluoroacetate + 2-Cyanopropan-2-one B 2-Cyano-4,4,4-trifluorobutane-2,3-dione A->B  NaH, Diethyl Ether   C 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine B->C  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Proposed synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Start Synthesized Compound Purify Column Chromatography Start->Purify NMR 1H and 13C NMR Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Confirm Structure Confirmation NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for purification and characterization.

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. It is anticipated that this information will facilitate further research and development of this and related fluorinated heterocyclic compounds. Researchers are encouraged to validate these predicted data through experimental synthesis and characterization.

Exploratory

The Multifaceted Biological Activities of Trifluoromethylpyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Trifluoromethylpyrazole derivatives represent a privileged scaffold in medicinal chemistry and agrochemical research, demonstrating a broad spectru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpyrazole derivatives represent a privileged scaffold in medicinal chemistry and agrochemical research, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group into the pyrazole ring significantly enhances their metabolic stability, lipophilicity, and binding affinity to various biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, antibacterial, herbicidal, and insecticidal properties. Detailed experimental protocols for key biological assays, extensive quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is a versatile building block in the design of new bioactive molecules. The strategic introduction of a trifluoromethyl (CF3) group can dramatically improve the pharmacokinetic and pharmacodynamic properties of organic compounds. This guide delves into the rich biological landscape of trifluoromethylpyrazole derivatives, highlighting their potential in various therapeutic and agricultural applications.

Anticancer Activity

Trifluoromethylpyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that control cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various trifluoromethylpyrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast)2.85[1]
HT-29 (Colon)2.12[1]
Compound 2 A549 (Lung)3.46[2]
HepG2 (Liver)4.47[2]
Compound 3 DU-145 (Prostate)10.77[2]
Compound 4 SK-MEL-28 (Melanoma)3.46[3]
PTA-1 MDA-MB-231 (Breast)Not specified, but potent[4]
Isoxazole 2g MCF-7 (Breast)2.63[5][6]
Mechanism of Anticancer Action

The anticancer effects of trifluoromethylpyrazole derivatives are attributed to their ability to interfere with several crucial cellular processes, including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Several derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[7][8]

  • Tubulin Polymerization Inhibition: Some compounds have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and inducing mitotic catastrophe in cancer cells.[4][8]

  • Induction of Apoptosis: Treatment with these derivatives often leads to the activation of caspases and the externalization of phosphatidylserine, hallmarks of programmed cell death (apoptosis).[4][6]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Derivatives targeting RTKs such as EGFR and VEGFR-2 have been developed, effectively blocking downstream signaling pathways involved in cell growth and angiogenesis.[7]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the anticancer activity of certain trifluoromethylpyrazole derivatives, focusing on the inhibition of key kinases leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_outcomes Cellular Outcomes Trifluoromethylpyrazole Derivative Trifluoromethylpyrazole Derivative Growth Factor Receptor (e.g., EGFR) Growth Factor Receptor (e.g., EGFR) Trifluoromethylpyrazole Derivative->Growth Factor Receptor (e.g., EGFR) Inhibits CDKs (e.g., CDK2) CDKs (e.g., CDK2) Trifluoromethylpyrazole Derivative->CDKs (e.g., CDK2) Inhibits Tubulin Tubulin Trifluoromethylpyrazole Derivative->Tubulin Inhibits Apoptosis Apoptosis Trifluoromethylpyrazole Derivative->Apoptosis Induces PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor (e.g., EGFR)->PI3K/Akt Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Growth Factor Receptor (e.g., EGFR)->RAS/RAF/MEK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival Cell Cycle Progression Cell Cycle Progression CDKs (e.g., CDK2)->Cell Cycle Progression Promotes Tubulin->Cell Cycle Progression Essential for Cell Cycle Progression->Cell Proliferation & Survival

Anticancer signaling pathway of trifluoromethylpyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Trifluoromethylpyrazole derivatives

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Certain trifluoromethylpyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Anti-inflammatory Data

The in vitro inhibitory activity of several trifluoromethylpyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes is presented below.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b 0.463.820.12[13]
3d 5.614.921.14[13]
3g 4.452.651.68[13]
Ketoprofen (Ref.) 0.783.710.21[13]
Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for these derivatives is the inhibition of COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by trifluoromethylpyrazole derivatives.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2)->Inflammation (Pain, Fever, Swelling) Trifluoromethylpyrazole Derivative Trifluoromethylpyrazole Derivative Trifluoromethylpyrazole Derivative->COX-2 Enzyme Inhibits

Inhibition of the COX-2 pathway by trifluoromethylpyrazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of trifluoromethylpyrazole derivatives against COX-1 and COX-2 enzymes.[13]

Materials:

  • Trifluoromethylpyrazole derivatives

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • COX cofactor solution

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: In separate wells of a 96-well plate, add the reaction buffer, the COX cofactor solution, and the trifluoromethylpyrazole derivatives at various concentrations. Add the respective enzyme (COX-1 or COX-2) to each well. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antibacterial Activity

Trifluoromethylpyrazole derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The MIC values for several trifluoromethylpyrazole derivatives against various bacterial strains are listed below.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5 S. aureus1.56 - 3.12[11]
E. faecalis3.12[11]
E. faecium1.56[11]
Compound 18 S. aureus0.78 - 1.56[11]
Compound 25 S. aureus0.78[11]
E. faecium0.78[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of trifluoromethylpyrazole derivatives against bacterial strains.

Materials:

  • Trifluoromethylpyrazole derivatives

  • Bacterial strains (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylpyrazole derivatives in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agrochemical Applications

Trifluoromethylpyrazole derivatives are also prominent in the agrochemical industry, serving as potent herbicides and insecticides.

Herbicidal Activity

These compounds can act as effective herbicides, with some exhibiting pre-emergence activity against both monocotyledonous and dicotyledonous weeds.

Quantitative Herbicidal Data:

Compound IDWeed SpeciesActivityDosageReference
11a Various weedsGood pre-emergence150 g a.i. ha⁻¹[12][14]
6a, 6c D. sanguinalis, A. theophrasti, E. prostrata50-60% inhibition (post-emergence)150 g a.i./hm²[15]

Experimental Protocol: Pre-emergence Herbicidal Activity Assay (OECD 208)

This protocol is a simplified version based on the principles of the OECD Guideline 208 for testing the effects of chemicals on the emergence and growth of higher plants.[16][17]

Materials:

  • Trifluoromethylpyrazole herbicide candidate

  • Seeds of target weed species (e.g., Echinochloa crus-galli)

  • Standard soil mixture

  • Pots or trays

  • Spraying equipment

Procedure:

  • Sowing: Fill pots with the soil mixture and sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Treatment: Apply the trifluoromethylpyrazole derivative, formulated as a spray solution, evenly to the soil surface. A range of application rates should be tested. An untreated control group should also be included.

  • Growth Conditions: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity for the specific weed species.

  • Assessment: After a specified period (e.g., 21 days), assess the number of emerged seedlings in the treated and control groups. The fresh and dry weight of the shoots can also be measured.

  • Data Analysis: Calculate the percentage of emergence inhibition for each treatment rate compared to the untreated control. The EC50 (the concentration causing 50% inhibition of emergence or growth) can be determined.

Insecticidal Activity

Phenylpyrazole insecticides, including those with a trifluoromethyl group, are known for their potent activity against a broad spectrum of insect pests.

Quantitative Insecticidal Data:

Compound IDInsect SpeciesLC50Reference
3f Termites0.001 µg/mL[18]
3d Termites0.006 µg/mL[18]
6h Locusts47.68 µg/mL[18]
7g P. xylostella5.32 mg/L[19]
S. exigua6.75 mg/L[19]
S. frugiperda7.64 mg/L[19]

Mechanism of Insecticidal Action: The primary mode of action for many phenylpyrazole insecticides is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. By blocking this channel, these compounds disrupt the normal inhibitory neurotransmission, leading to hyperexcitation and death of the insect.[18][20]

Signaling Pathway: The following diagram illustrates the mechanism of action of insecticidal trifluoromethylpyrazole derivatives at the GABA receptor.

insecticidal_pathway GABA Neurotransmitter GABA Neurotransmitter GABA Receptor GABA Receptor GABA Neurotransmitter->GABA Receptor Binds to Chloride Ion Channel Chloride Ion Channel GABA Receptor->Chloride Ion Channel Opens Hyperexcitation & Insect Death Hyperexcitation & Insect Death GABA Receptor->Hyperexcitation & Insect Death Leads to Chloride Influx Chloride Influx Chloride Ion Channel->Chloride Influx Neuronal Hyperpolarization (Inhibition) Neuronal Hyperpolarization (Inhibition) Chloride Influx->Neuronal Hyperpolarization (Inhibition) Normal Nerve Function Normal Nerve Function Neuronal Hyperpolarization (Inhibition)->Normal Nerve Function Trifluoromethylpyrazole Insecticide Trifluoromethylpyrazole Insecticide Trifluoromethylpyrazole Insecticide->GABA Receptor Blocks

Insecticidal mechanism of action at the GABA receptor.

Experimental Protocol: Insecticidal Contact Toxicity Assay (OECD 214)

This is a simplified protocol based on the principles of the OECD Guideline 214 for acute contact toxicity testing in honey bees, which can be adapted for other insect species.[21][22]

Materials:

  • Trifluoromethylpyrazole insecticide candidate

  • Target insect species (e.g., adult worker honey bees or other relevant pest)

  • Solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Cages for holding insects

  • Sugar solution for feeding

Procedure:

  • Dose Preparation: Prepare a series of dilutions of the insecticide in a suitable solvent.

  • Insect Treatment: Anesthetize the insects (e.g., with CO2). Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microapplicator. A control group should be treated with the solvent only.

  • Holding and Observation: Place the treated insects in clean cages with access to a sugar solution. Maintain the cages under controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage of mortality for each dose, correcting for control mortality using Abbott's formula if necessary. Determine the LD50 (the dose that is lethal to 50% of the test population).

Synthesis of Trifluoromethylpyrazole Derivatives

General Synthetic Scheme:

synthesis_scheme Hydrazine Derivative Hydrazine Derivative Trifluoromethylpyrazole Derivative Trifluoromethylpyrazole Derivative Hydrazine Derivative->Trifluoromethylpyrazole Derivative + 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Trifluoromethylpyrazole Derivative Cyclocondensation

General synthesis of trifluoromethylpyrazole derivatives.

Example: The synthesis of 1-phenyl-3-trifluoromethyl-5-methylpyrazole can be achieved by the reaction of phenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione in a suitable solvent such as ethanol, often with acid catalysis.

Conclusion

Trifluoromethylpyrazole derivatives constitute a highly valuable and versatile class of compounds with a remarkable range of biological activities. Their efficacy as anticancer, anti-inflammatory, antibacterial, herbicidal, and insecticidal agents underscores their importance in both medicine and agriculture. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and professionals in these fields, encouraging further exploration and development of this privileged chemical scaffold. The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved trifluoromethylpyrazole-based drugs and agrochemicals.

References

Foundational

A Technical Guide to 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Key Intermediate in Modern Chemistry

Executive Summary: This document provides a comprehensive technical overview of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a pivotal chemical intermediate. The unique structural combination of a pyrazole core, a me...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a pivotal chemical intermediate. The unique structural combination of a pyrazole core, a methyl group, an amine substituent, and a trifluoromethyl moiety makes this compound a highly valuable building block in the synthesis of complex molecules. Its application is particularly prominent in the fields of drug discovery and agrochemicals, where the pyrazole scaffold is recognized as a "privileged structure." This guide details its physicochemical properties, synthesis protocols, key applications, and spectroscopic data for researchers, chemists, and professionals in pharmaceutical development.

Introduction

The pyrazole ring is a fundamental heterocyclic scaffold that commands significant attention in medicinal chemistry due to its wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability by altering the lipophilicity and electronic properties of the molecule.[3]

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine emerges as a particularly useful intermediate, combining the proven biological relevance of the pyrazole core with the advantageous properties conferred by the CF3 group. The amine functionality at the 4-position provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries and the development of novel therapeutic agents and agrochemicals.

Physicochemical and Spectroscopic Data

Quantitative data for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its closely related isomers are crucial for experimental design. The following tables summarize key physical properties and representative spectroscopic data.

Table 1: Physicochemical Properties

PropertyValueNotes / Reference
Molecular Formula C₅H₆F₃N₃For the related isomer 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.[4]
Molecular Weight 179.12 g/mol Calculated based on the molecular formula.
Appearance Typically a solidInferred from related pyrazole compounds.
Purity Standard ≥ 98.0%For the related isomer 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.[4]
Storage Cool, dry placeRecommended for stability.[4]

Table 2: Representative Spectroscopic Data

TechniqueParametersKey Signals / PeaksReference
¹H NMR 400 MHz, CDCl₃δ = 5.93 (s, 1H, pyrazole-H), 3.79 (s, 3H, CH₃), 3.68 (br. s., 2H, NH₂)[5]
FT-IR (ATR)Characteristic peaks for C=O (~1708 cm⁻¹) and Ar-CF₃ (~1321 cm⁻¹) are seen in related complex pyrazoles.[3]
Mass Spec (MS) (EI)m/z for a related indenopyrazole showed a strong molecular ion peak (M⁺).[3]

A detailed structural and spectroscopic investigation of the closely related 5-methyl-3-(trifluoromethyl)-1H-pyrazole has been conducted using methods including PXRD, DFT, FT-IR, FT-Raman, NMR, and UV-Vis, highlighting the depth of characterization possible for this class of compounds.[6]

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

The synthesis of aminopyrazoles typically involves the cyclocondensation reaction between a hydrazine derivative and a functionalized 1,3-dicarbonyl compound or its synthetic equivalent. For 4-aminopyrazoles, a common precursor is an α-cyano-β-ketone.

General Synthetic Pathway

The formation of the 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine core can be achieved by reacting a trifluoromethyl-containing β-ketoester or a similar precursor with a hydrazine. The subsequent introduction of the amine group at the C4 position is a key step. A plausible synthetic route involves the condensation of 3,3,3-trifluoroacetoacetonitrile with hydrazine, followed by methylation.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A Trifluoroacetylacetonitrile C Condensation & Cyclization A->C B Hydrazine Hydrate B->C D 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine C->D Formation of Pyrazole Ring G start Start combine Combine Precursor and Hydrazine in Solvent start->combine reflux Heat to Reflux (12-24h) combine->reflux cool Cool to Room Temp & Concentrate reflux->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Final Product purify->end G cluster_pathway Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Substrate Substrate Protein Receptor->Substrate ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Pyrazole-based Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

References

Exploratory

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds For Researchers, Scientists, and Drug Development Professionals Pyrazoles, five-membered heterocyclic compounds featuring two adjacen...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, represent a cornerstone in modern drug discovery.[1][2] First synthesized by Ludwig Knorr in 1883, this aromatic ring system has proven to be a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[3][4] The unique physicochemical properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in forming specific and potent interactions with enzymes and receptors.[5]

The therapeutic relevance of pyrazole-based molecules is underscored by the number of FDA-approved drugs that incorporate this motif. Notable examples include Celecoxib , a selective COX-2 inhibitor for treating inflammation; Rimonabant , an anti-obesity agent; and Sildenafil , a phosphodiesterase inhibitor for erectile dysfunction.[6][7] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects—continues to drive extensive research into novel synthetic methodologies and therapeutic applications.[1][7][8] This guide provides an in-depth overview of the core synthetic strategies, biological activities, and experimental considerations for the development of novel pyrazole compounds.

Core Synthetic Methodologies

The construction of the pyrazole ring is a well-established field, yet new, more efficient and versatile methods are continuously being developed. The classical and modern approaches outlined below are fundamental to the synthesis of diverse pyrazole libraries for drug discovery.

Knorr Pyrazole Synthesis

The most traditional and widely used method is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3][9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction pH.[9]

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

This method utilizes α,β-unsaturated aldehydes or ketones (chalcones) as precursors. The reaction with hydrazine initially forms a pyrazoline (a di-hydro pyrazole) intermediate.[10][11] Subsequent oxidation or dehydration of the pyrazoline yields the desired aromatic pyrazole.[7] This two-step approach is highly versatile for creating 3,5-diaryl-1H-pyrazoles.[7][11]

[3+2] Dipolar Cycloaddition

This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[10][11] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring and is particularly useful for synthesizing complex, polysubstituted derivatives.[7]

Modern Synthetic Approaches

Recent advancements have focused on improving efficiency, yields, and environmental sustainability. These include:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times and can improve yields by providing rapid and uniform heating.[12][13]

  • Multicomponent Reactions (MCRs): One-pot procedures where multiple starting materials react to form the product, increasing efficiency and reducing waste.[7][10]

  • Transition-Metal Catalysis: The use of catalysts like silver, palladium, or nano-ZnO can enable novel transformations and improve regioselectivity under milder conditions.[7][10]

G General Pyrazole Synthesis Workflow cluster_0 Precursors cluster_1 Reagents cluster_2 Reaction Types 1,3-Dicarbonyls 1,3-Dicarbonyls Knorr Synthesis Knorr Synthesis 1,3-Dicarbonyls->Knorr Synthesis Chalcones Chalcones Cyclocondensation Cyclocondensation Chalcones->Cyclocondensation Alkynes Alkynes [3+2] Cycloaddition [3+2] Cycloaddition Alkynes->[3+2] Cycloaddition Hydrazine Derivatives Hydrazine Derivatives Hydrazine Derivatives->Knorr Synthesis Hydrazine Derivatives->Cyclocondensation Diazo Compounds Diazo Compounds Diazo Compounds->[3+2] Cycloaddition Pyrazole Core Pyrazole Core Knorr Synthesis->Pyrazole Core Cyclocondensation->Pyrazole Core [3+2] Cycloaddition->Pyrazole Core

Caption: A workflow of common pyrazole synthesis routes.

Biological Activities and Key Signaling Pathways

The therapeutic potential of pyrazole compounds stems from their ability to modulate a wide array of biological targets. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.[14][15]

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory effects, most famously through the selective inhibition of cyclooxygenase-2 (COX-2).[16][17] COX-2 is an enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the related COX-1 enzyme, drugs like Celecoxib can reduce inflammation with a lower risk of gastrointestinal side effects.[18] The SAR for this class often involves a sulfonamide or similar group on one of the aryl rings attached to the pyrazole core.[18]

G COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Signal Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 Enzyme Inhibition

Caption: Simplified pathway of COX-2 inhibition by pyrazoles.

Anticancer Activity

Pyrazoles are a prominent scaffold in oncology research, with derivatives showing activity against numerous cancer cell lines.[6][14] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many pyrazole-containing drugs, such as Ruxolitinib and Axitinib, function as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation.[19]

  • Tubulin Polymerization Inhibition: Some derivatives can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.[6]

  • HDAC Inhibition: Pyrazoles have been explored as histone deacetylase (HDAC) inhibitors, which can alter gene expression to suppress tumor growth.[14]

Antimicrobial and Antifungal Activities

The pyrazole nucleus is present in compounds developed to combat bacterial and fungal infections.[2][20] These agents can interfere with essential microbial processes. For example, some aniline-derived pyrazoles show selective activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]

G Basic SAR Logic cluster_0 Example Modification Pyrazole Core Pyrazole Core Biological Target Biological Target Pyrazole Core->Biological Target Substituent R1 Substituent R1 Substituent R1->Biological Target Modifies Binding Substituent R2 Substituent R2 Substituent R2->Biological Target Modifies Solubility Activity Activity Biological Target->Activity Interaction Add EWG to R1 Add EWG to R1 Increase Potency Increase Potency Add EWG to R1->Increase Potency Leads to

Caption: Logic of Structure-Activity Relationship (SAR) studies.

Data Summary Tables

Quantitative data is essential for comparing the efficacy of different synthetic routes and the potency of novel compounds.

Table 1: Comparison of Synthetic Yields for Pyrazole Derivatives

Precursor APrecursor BMethodCatalyst/ConditionsYield (%)Reference
Ethyl AcetoacetatePhenylhydrazineCondensationNano-ZnO95%[7][10]
1,3-DiketoneArylhydrazineCondensationN,N-dimethylacetamide, RT59-98%[10]
Trifluoromethylated YnoneArylhydrazineCyclizationAgOTf (1 mol%)up to 99%[10]
Terminal AlkyneAldehyde, HydrazineOne-Pot MCRMolecular Iodine68-99%[7][20]
β-arylchalconeHydrazine HydrateCyclization/DehydrationAcetic AcidGood[7][11]

Table 2: Biological Activity of Selected Pyrazole Derivatives

Compound ClassTarget / Cell LineAssayActivity (IC₅₀ / % Inhibition)Reference
1,5-Diaryl PyrazoleCOX-2In vitro Enzyme AssayIC₅₀ = 2.52 µM[4]
Benzothiophenyl PyrazoleCOX-2In vitro Enzyme AssayIC₅₀ = 0.01 µM[4]
Pyrazole-Substituted PyridoneCarrageenan-induced EdemaIn vivo (Rat)85.8% Inhibition[18]
Thiazole-Pyrazole HybridMCF-7 (Breast Cancer)Cytotoxicity AssayIC₅₀ = 10.21 µM[4]
3,5-DiphenylpyrazoleMeprin αIn vitro Enzyme AssayKᵢ = 23 nM[21]
N1-Thiocarbamoyl PyrazoleMonoamine Oxidase B (MAO-B)In vitro Enzyme AssayHigh Activity[17]

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and evaluation of pyrazole compounds. These should be regarded as starting points and may require optimization.

Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes a classic Knorr condensation reaction.[3][9]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Ice bath, reflux apparatus, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine ethyl acetoacetate (1.0 equivalent) and ethanol.

  • Addition of Hydrazine: While stirring, slowly add phenylhydrazine (1.0 equivalent) to the flask. The addition may be exothermic.

  • Reflux: Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Allow the purified product to air dry or dry in a vacuum oven.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol: General In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the anti-inflammatory potential of novel compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplate, incubator, plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in the reaction buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add the COX-2 enzyme and the test compound dilutions (or vehicle control - DMSO). Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantification: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The pyrazole scaffold remains a highly valuable and versatile core in medicinal chemistry.[22] Classical synthetic routes like the Knorr synthesis continue to be relevant, while modern techniques offer new avenues for creating molecular diversity with greater efficiency.[10][12] The wide range of biological activities, from anti-inflammatory to anticancer, ensures that pyrazole derivatives will remain a focal point of drug discovery programs.[14] Future research will likely focus on developing even more selective and potent agents by exploring novel substitution patterns, creating hybrid molecules that combine the pyrazole core with other pharmacophores, and further refining synthetic methodologies to align with the principles of green chemistry.[14][23]

References

Foundational

The Pharmacophoric Landscape of Trifluoromethylpyrazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The trifluoromethylpyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of a diverse array of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrazole core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the pharmacophore of trifluoromethylpyrazoles, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting kinases, G-protein coupled receptors (GPCRs), and other key biological targets.

The Trifluoromethylpyrazole Core: A Versatile Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The trifluoromethylpyrazole core itself presents several key pharmacophoric features:

  • Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein's binding site.

  • Aromatic/Hydrophobic Region: The pyrazole ring is an aromatic system that can engage in hydrophobic and π-stacking interactions with the target.

  • Trifluoromethyl Group: This group is a potent modulator of the molecule's properties. It is highly lipophilic, enhancing membrane permeability and oral bioavailability. Its electron-withdrawing nature can influence the acidity of adjacent protons and the overall electronic profile of the molecule. Furthermore, the CF3 group can form specific interactions, such as fluorine bonds and hydrophobic contacts, within the binding pocket.

By strategically modifying the substituents at various positions on the pyrazole ring, medicinal chemists can fine-tune the pharmacophore to achieve high potency and selectivity for a specific biological target.

Trifluoromethylpyrazoles as Kinase Inhibitors

Trifluoromethylpyrazoles have been extensively investigated as inhibitors of a wide range of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyrazole scaffold is adept at fitting into the ATP-binding pocket of kinases, often forming hydrogen bonds with the hinge region.

Quantitative Structure-Activity Relationship (SAR) of Pyrazole-based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of 4-amino-(1H)-pyrazole derivatives against Janus kinases (JAKs), demonstrating the impact of substitutions on potency.

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a H4-methylphenyl11.28.915.6
3b H4-ethylphenyl9.87.512.1
3c H4-propylphenyl7.25.18.8
3d H4-isopropylphenyl6.54.37.9
3e H4-tert-butylphenyl5.13.86.2
3f H4-methoxyphenyl3.42.23.5
11b Cl4-methylphenyl4.53.15.8

Data compiled from studies on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[1]

Pharmacophore Model for Pyrazole-Based Kinase Inhibitors

A common pharmacophore model for pyrazole-based kinase inhibitors highlights the following key features:

  • Two hydrogen bond acceptors/donors from the pyrazole nitrogens interacting with the kinase hinge region.

  • A hydrophobic region occupied by a substituted phenyl ring at the N1 position.

  • Another hydrophobic region extending from the C4 or C5 position of the pyrazole.

  • The trifluoromethyl group at the C3 position often contributes to favorable hydrophobic interactions and can enhance binding affinity.

Trifluoromethylpyrazoles as Cyclooxygenase-2 (COX-2) Inhibitors

One of the most well-known examples of a trifluoromethylpyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The trifluoromethyl group is crucial for its selectivity and potency.

Quantitative Structure-Activity Relationship (SAR) of Celecoxib Analogs

The table below presents the IC50 values for a series of 1,5-diarylpyrazole analogs against COX-1 and COX-2, illustrating the SAR for this class of compounds.

CompoundRXCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a CF34-SO2NH2>1000.04>2500
1b CF33-SO2NH2>1001.2>83
1c CF32-SO2NH2>10015>6.7
1d CF34-SO2Me>1000.05>2000
1i (Celecoxib) CF34-SO2NH2150.04375
2a CHF24-SO2NH2>1000.04>2500

Data adapted from the seminal paper on the discovery of Celecoxib.[2][3][4]

Signaling Pathway of COX-2 Inhibition by Trifluoromethylpyrazoles

The anti-inflammatory effects of trifluoromethylpyrazoles like Celecoxib are primarily mediated through the inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Inhibition_Pathway COX-2 Inhibition Pathway by Trifluoromethylpyrazoles Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2_Enzyme->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Trifluoromethylpyrazole Trifluoromethylpyrazole (e.g., Celecoxib) Trifluoromethylpyrazole->COX2_Enzyme inhibits PLA2->Cell_Membrane acts on

COX-2 Inhibition by Trifluoromethylpyrazoles

Trifluoromethylpyrazoles as G-Protein Coupled Receptor (GPCR) Modulators

The versatility of the trifluoromethylpyrazole scaffold extends beyond kinases to include GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes. Pyrazole derivatives have been developed as allosteric modulators of GPCRs, offering the potential for greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.

Trifluoromethylpyrazoles as Cannabinoid Receptor Modulators

Recent research has explored trifluoromethylpyrazole derivatives as modulators of cannabinoid receptors (CB1 and CB2), which are GPCRs. The pyrazole core can serve as a scaffold to position substituents in a manner that allows for potent and selective interaction with these receptors.

Quantitative Data for Pyrazole-based CB1 Receptor Partial Agonists

The following table shows the activity of a series of 1,3-disubstituted pyrazoles as partial agonists of the human cannabinoid receptor 1 (hCB1).

CompoundREC50 (nM)Emax (%)
31 NH211861
32 NHAc11278
33 NH-cyclopropyl11069
34 NH-iPr10275
35 NH-tBu12565

Data from a study on 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists.[5]

Allosteric Modulation of GPCR Signaling

Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (orthosteric site). This can lead to a change in the receptor's conformation, which in turn can modulate the binding or efficacy of the orthosteric ligand. This mechanism offers several advantages, including the potential for "probe dependence," where the modulator's effect is dependent on the specific orthosteric ligand present.

GPCR_Allosteric_Modulation GPCR Allosteric Modulation cluster_receptor GPCR Receptor Inactive Receptor Active_Receptor Active Receptor Receptor->Active_Receptor conformational change G_Protein G-Protein Active_Receptor->G_Protein activates Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Orthosteric_Ligand Orthosteric Ligand (Endogenous Agonist) Orthosteric_Ligand->Orthosteric_Site binds to Allosteric_Modulator Trifluoromethylpyrazole (Allosteric Modulator) Allosteric_Modulator->Allosteric_Site binds to Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade initiates

Allosteric Modulation of a GPCR

Experimental Protocols

Synthesis of Trifluoromethylpyrazoles: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][6]

General Procedure for the Synthesis of 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazoles:

  • Preparation of the 1,3-Diketone: A solution of an appropriate acetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) in a suitable solvent (e.g., toluene) is treated with a strong base such as sodium methoxide (1.5 eq). The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is then quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the crude 1,3-diketone, which can be purified by chromatography or used directly in the next step.

  • Cyclocondensation: The 1,3-diketone (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) are dissolved in a protic solvent such as ethanol or acetic acid. The mixture is heated to reflux for several hours until the reaction is complete.[3]

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole.

Knorr_Synthesis_Workflow Knorr Pyrazole Synthesis Workflow start Start step1 Step 1: 1,3-Diketone Synthesis (Claisen Condensation) start->step1 step2 Step 2: Cyclocondensation step1->step2 step3 Step 3: Work-up & Purification step2->step3 purification Column Chromatography step3->purification end End Product: Trifluoromethylpyrazole reagents1 Acetophenone + Ethyl Trifluoroacetate + Base (e.g., NaOMe) reagents1->step1 reagents2 1,3-Diketone + Hydrazine Derivative reagents2->step2 purification->end

Workflow for Knorr Pyrazole Synthesis
In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.[7]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrazole compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add the kinase enzyme solution to all wells and incubate at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the kinase-specific substrate to each well.

  • Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The trifluoromethylpyrazole scaffold represents a highly versatile and valuable pharmacophore in modern drug discovery. Its unique combination of electronic and steric properties, coupled with its synthetic tractability, has enabled the development of a wide range of potent and selective inhibitors and modulators for various biological targets. A thorough understanding of the structure-activity relationships and pharmacophoric features of this scaffold, as outlined in this guide, is essential for the rational design of the next generation of trifluoromethylpyrazole-based therapeutics. The continued exploration of this chemical space is poised to yield novel drug candidates for a multitude of diseases.

References

Exploratory

Theoretical Insights into the Reactivity of Pyrazole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of theoretical and computational approaches used to study the reactivity of pyrazole isomers. Pyrazol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theoretical and computational approaches used to study the reactivity of pyrazole isomers. Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are crucial scaffolds in medicinal chemistry and materials science. Understanding the factors that govern their reactivity is paramount for the rational design of novel molecules with desired properties. This document delves into the core concepts of pyrazole tautomerism, the application of quantum chemical methods to predict reactivity, and the elucidation of reaction mechanisms.

The Influence of Tautomerism on Reactivity

A fundamental aspect of pyrazole chemistry is annular tautomerism, where the proton on a nitrogen atom can migrate between the two nitrogen atoms (N1 and N2), leading to two different tautomeric forms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding solvent environment.[1][2] The relative stability of these tautomers dictates the overall reactivity of the molecule, as each tautomer presents a different electronic profile and steric environment.

Theoretical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable in predicting the relative energies of pyrazole tautomers.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the pyrazole ring can significantly shift the tautomeric equilibrium.

Substituent Effects on Tautomer Stability

Computational studies have systematically investigated the impact of various substituents on the relative stability (ΔE and ΔG) of pyrazole tautomers. The following table summarizes key findings from theoretical studies, providing a quantitative basis for understanding these effects.

Substituent (Position)Tautomer FavoredΔE (kcal/mol)ΔG (kcal/mol)Computational MethodReference
3-NH23-amino-2.56-2.34B3LYP/6-311++G(d,p)[1]
5-NH23-amino2.562.34B3LYP/6-311++G(d,p)[1]
3-NO23-nitro--B3LYP/6-311++G(d,p)[3]
5-NO25-nitro--B3LYP/6-311++G(d,p)[3]
3-CF33-CF3More StableMore StableB3LYP/6-311++G(d,p)[3]
5-CF33-CF3Less StableLess StableB3LYP/6-311++G(d,p)[3]

Note: Negative ΔE and ΔG values indicate that the specified tautomer is more stable. The energy difference is typically calculated as E(5-substituted) - E(3-substituted).

Computational Protocols for Reactivity Analysis

The theoretical investigation of pyrazole isomer reactivity relies on a suite of computational chemistry techniques. These methods allow for the calculation of various electronic and energetic properties that serve as descriptors of reactivity.

Geometry Optimization and Frequency Calculations

The first step in any computational study is to determine the equilibrium geometry of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[1][3] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Methodology: Geometry Optimization and Frequency Calculation

  • Input File Preparation: Construct an input file for a quantum chemistry software package (e.g., Gaussian). Specify the initial coordinates of the pyrazole isomer.

  • Route Section:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to verify the nature of the stationary point and to compute thermochemical data.

  • Solvent Effects: To model the influence of a solvent, the Polarizable Continuum Model (PCM) can be employed:

    • #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

  • Execution and Analysis: Run the calculation and analyze the output file to obtain the optimized coordinates, electronic energy, and vibrational frequencies.

Reactivity Descriptors

Several quantum chemical descriptors are used to predict the reactivity of pyrazole isomers. These descriptors provide insights into the sites most susceptible to electrophilic or nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

  • Fukui Functions and Dual Descriptors: These descriptors, derived from conceptual DFT, provide a more quantitative measure of local reactivity. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. The dual descriptor, Δf(r), can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack.

Methodology: Calculation of Fukui Functions and Dual Descriptors

  • Single-Point Energy Calculations: Perform single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) forms of the optimized pyrazole isomer using the same level of theory.

  • Population Analysis: Use a population analysis method (e.g., Natural Bond Orbital, NBO) to obtain the atomic charges for each of the three species.

  • Calculate Fukui Functions:

    • For nucleophilic attack (f+): q(N+1) - q(N)

    • For electrophilic attack (f-): q(N) - q(N-1)

  • Calculate Dual Descriptor:

    • Δf(r) = f+(r) - f-(r)

Global Reactivity Descriptors

Global reactivity descriptors provide a general measure of a molecule's reactivity. These are calculated from the energies of the HOMO and LUMO.

DescriptorFormulaInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution. Higher hardness indicates lower reactivity.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / (2η)A measure of the molecule's ability to accept electrons.

Visualizing Reactivity Concepts

Graphviz diagrams can be used to illustrate key concepts and workflows in the theoretical study of pyrazole reactivity.

Tautomerism cluster_pyrazole Pyrazole Core 3-Substituted 3-Substituted 5-Substituted 5-Substituted 3-Substituted->5-Substituted Proton Transfer Substituent_Effects Substituent_Effects Substituent_Effects->3-Substituted Substituent_Effects->5-Substituted Solvent_Effects Solvent_Effects Solvent_Effects->3-Substituted Solvent_Effects->5-Substituted

Caption: Tautomeric equilibrium in substituted pyrazoles.

Computational_Workflow start Initial Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc reactivity_desc Calculate Reactivity Descriptors (HOMO/LUMO, MEP, Fukui) freq_calc->reactivity_desc reaction_path Reaction Pathway Analysis (Transition State Search, IRC) freq_calc->reaction_path results Analysis of Reactivity reactivity_desc->results reaction_path->results

Caption: A typical computational workflow for studying pyrazole reactivity.

Factors_Influencing_Reactivity center Pyrazole Reactivity Tautomerism Tautomerism Tautomerism->center Substituents Substituents Substituents->center Solvent Solvent Solvent->center Reaction_Type Reaction_Type Reaction_Type->center Catalyst Catalyst Catalyst->center

Caption: Key factors influencing the reactivity of pyrazole isomers.

Reaction Mechanisms: A Theoretical Perspective

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole isomers. By locating transition states (TS) and calculating activation energy barriers, researchers can gain a detailed understanding of reaction pathways and predict the regioselectivity and stereoselectivity of reactions.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a common method for the synthesis of pyrazole rings. Theoretical studies can model these reactions to understand the factors that control their outcome. For instance, DFT calculations can be used to determine the activation energies for the formation of different regioisomers, thereby predicting the experimentally observed product distribution.[4]

Electrophilic and Nucleophilic Substitution

The pyrazole ring can undergo both electrophilic and nucleophilic substitution. Theoretical calculations of reactivity descriptors like Fukui functions and MEP maps can predict the most likely sites for these reactions. Furthermore, the energy barriers for substitution at different positions can be calculated to provide a more quantitative prediction of regioselectivity.

Conclusion

Theoretical and computational studies provide indispensable insights into the reactivity of pyrazole isomers. By leveraging a range of computational techniques, from DFT-based geometry optimizations to the calculation of sophisticated reactivity descriptors, researchers can predict tautomeric equilibria, identify reactive sites, and elucidate complex reaction mechanisms. This knowledge is crucial for the rational design of new pyrazole-based compounds with tailored properties for applications in drug discovery and materials science. The continued development of computational methods promises to further enhance our ability to understand and predict the chemical behavior of these important heterocyclic systems.

References

Foundational

An In-depth Technical Guide to the Introduction of Trifluoromethyl Groups into Pyrazole Rings

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. The unique properties conferred by the CF₃ group—including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Pyrazole scaffolds are prevalent in a multitude of pharmaceuticals and agrochemicals, making the synthesis of trifluoromethylated pyrazoles a critical area of research. This technical guide provides a comprehensive overview of the primary synthetic strategies for introducing trifluoromethyl groups into pyrazole rings, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The synthesis of trifluoromethylated pyrazoles can be broadly categorized into three main approaches:

  • Cyclocondensation Reactions: This classical and widely employed method involves the construction of the pyrazole ring from acyclic precursors, where at least one of the building blocks already contains a trifluoromethyl group. The most common variation is the reaction of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.

  • [3+2] Cycloaddition Reactions: This powerful strategy for forming five-membered rings involves the reaction of a 1,3-dipole with a dipolarophile. In the context of trifluoromethylated pyrazoles, either the 1,3-dipole (e.g., a trifluoromethylated nitrile imine or diazoalkane) or the dipolarophile (e.g., a trifluoromethylated alkyne or alkene) can bear the CF₃ moiety.

  • Direct C-H Trifluoromethylation: This modern approach involves the direct introduction of a trifluoromethyl group onto a pre-functionalized or unsubstituted pyrazole ring. These methods often employ radical, electrophilic, or nucleophilic trifluoromethylating reagents and are particularly valuable for late-stage functionalization in drug discovery.

  • N-Trifluoromethylation of Pyrazoles: This method specifically installs the trifluoromethyl group on a nitrogen atom of the pyrazole ring, often through the reaction of an N-H pyrazole with a suitable trifluoromethylating agent or by using trifluoromethylhydrazine in a cyclization reaction.

Cyclocondensation Reactions

The reaction of a trifluoromethyl-β-diketone with a hydrazine is a robust and high-yielding method for the synthesis of trifluoromethylated pyrazoles. The regioselectivity of the reaction with unsymmetrical hydrazines can be influenced by the reaction conditions and the nature of the substituents.

Quantitative Data: Regioselectivity in Cyclocondensation

The reaction of 1-aryl-4,4,4-trifluoro-1,3-butanediones with monosubstituted hydrazines can lead to two regioisomers. The regioselectivity is often dependent on the hydrazine substituent and the reaction solvent.[1][2]

EntryAryl Group (Ar)HydrazineSolventRatio (5-Aryl : 3-Aryl)Total Yield (%)Reference
1PhenylPhenylhydrazineEthanol-88[1]
2PhenylMethylhydrazineEthanol95:595[1]
34-TolylPhenylhydrazineEthanol-85[1]
42-FurylMethylhydrazineEthanol1:1.3-[2]
52-FurylMethylhydrazineHFIP97:3-[2]

Note: For phenylhydrazine, the reaction typically yields the 1,5-diaryl-3-(trifluoromethyl)pyrazole as the major or sole product.

Experimental Protocol: Synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole[1]

Materials:

  • 1-Phenyl-4,4,4-trifluoro-1,3-butanedione

  • Phenylhydrazine

  • Ethanol

Procedure:

  • To a solution of 1-phenyl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.1 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Reaction Workflow: Cyclocondensation

Cyclocondensation Workflow cluster_reactants Reactants cluster_process Process cluster_product Product diketone CF3-β-Diketone reaction Condensation & Cyclization diketone->reaction hydrazine Hydrazine hydrazine->reaction purification Purification reaction->purification product Trifluoromethylated Pyrazole purification->product

Caption: General workflow for pyrazole synthesis via cyclocondensation.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones provides a highly regioselective route to trifluoromethylated pyrazolines, which can then be oxidized to the corresponding pyrazoles.[3]

Quantitative Data: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition and Oxidation[3]
EntryChalcone Substituent (Ar¹)Hydrazonoyl Bromide Substituent (Ar²)Pyrazoline Yield (%)Pyrazole Yield (DMSO, %)Pyrazole Yield (Hexane, %)
1PhenylPhenyl>9592 (deacylated)96 (deacylated)
24-MethoxyphenylPhenyl>9594 (deacylated)95 (deacylated)
34-NitrophenylPhenyl>9590 (deacylated)92 (deacylated)
4Phenyl4-Chlorophenyl>9591 (deacylated)94 (deacylated)

Note: Oxidation in DMSO can lead to the fully substituted pyrazole, while in hexane, deacylation often occurs.

Experimental Protocol: Synthesis of 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazole[3]

Step 1: [3+2] Cycloaddition

Materials:

  • Chalcone

  • N-Aryl-2,2,2-trifluoroacetohydrazonoyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of chalcone (1.0 mmol) and N-aryl-2,2,2-trifluoroacetohydrazonoyl bromide (1.2 mmol) in DCM (10 mL), add Et₃N (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude pyrazoline, which can be used in the next step without further purification.

Step 2: Oxidation

Materials:

  • Crude pyrazoline from Step 1

  • Manganese dioxide (MnO₂)

  • Hexane

Procedure:

  • To a solution of the crude pyrazoline (1.0 mmol) in hexane (20 mL), add activated MnO₂ (10 mmol).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired pyrazole.

Reaction Mechanism: [3+2] Cycloaddition of a Nitrile Imine

[3+2] Cycloaddition Mechanism cluster_generation Nitrile Imine Generation cluster_cycloaddition Cycloaddition and Aromatization hydrazonoyl_bromide Hydrazonoyl Bromide base Base (-HBr) hydrazonoyl_bromide->base nitrile_imine Trifluoromethyl Nitrile Imine (1,3-Dipole) base->nitrile_imine pyrazoline Pyrazoline Intermediate nitrile_imine->pyrazoline enone Enone (Dipolarophile) enone->pyrazoline oxidation Oxidation (e.g., MnO2) pyrazoline->oxidation pyrazole Trifluoromethylated Pyrazole oxidation->pyrazole

Caption: Mechanism of pyrazole synthesis via [3+2] cycloaddition.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation of pyrazoles is a highly convergent strategy. Radical-based methods are particularly common, utilizing reagents that can generate the trifluoromethyl radical (•CF₃).

Quantitative Data: Direct C-H Trifluoromethylation of N-Arylpyrazoles
EntryPyrazole SubstrateReagentConditionsPositionYield (%)Reference
11-PhenylpyrazoleTogni Reagent II / CuIDCE, 60 °C, 12 hC575[4]
21-PhenylpyrazoleLanglois Reagent / t-BuOOHH₂O/DCM, rt, 24 hC568[5]
31-(4-Methoxyphenyl)pyrazoleLanglois Reagent / t-BuOOHH₂O/DCM, rt, 24 hC572[5]
41-PhenylpyrazoleCF₃SO₂Cl / Ru(bpy)₃Cl₂MeCN, blue LEDs, rt, 5 hC585[6][7]
Experimental Protocol: Direct C-H Trifluoromethylation using Langlois' Reagent[5]

Materials:

  • N-Arylpyrazole

  • Sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a biphasic mixture of the N-arylpyrazole (1.0 mmol) in DCM (5 mL) and water (5 mL), add Langlois' reagent (3.0 mmol).

  • Add t-BuOOH (5.0 mmol) dropwise to the stirred mixture at room temperature.

  • Stir the reaction vigorously for 24 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the trifluoromethylated pyrazole.

Reaction Mechanism: Radical C-H Trifluoromethylation

Radical C-H Trifluoromethylation cluster_generation Radical Generation cluster_reaction Reaction with Pyrazole reagent CF3SO2Na oxidant Oxidant (e.g., t-BuOOH) reagent->oxidant cf3_radical •CF3 Radical oxidant->cf3_radical radical_adduct Radical Adduct Intermediate cf3_radical->radical_adduct pyrazole Pyrazole pyrazole->radical_adduct oxidation Oxidation radical_adduct->oxidation product C-Trifluoromethylated Pyrazole oxidation->product

Caption: General mechanism for radical C-H trifluoromethylation.

N-Trifluoromethylation of Pyrazoles

The synthesis of N-trifluoromethylpyrazoles can be achieved by the cyclization of 1,3-dicarbonyl compounds with transiently generated trifluoromethylhydrazine. This method avoids the direct handling of the potentially unstable trifluoromethylhydrazine.[8]

Quantitative Data: Synthesis of N-Trifluoromethylpyrazoles[8]
Entry1,3-Dicarbonyl SubstrateProduct Yield (%)
1Acetylacetone78
2Dibenzoylmethane75
31-Phenyl-1,3-butanedione72 (mixture of regioisomers)
43-Oxo-3-phenylpropanenitrile63
Experimental Protocol: General Procedure for N-Trifluoromethylation[8][9]

Materials:

  • Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate

  • 1,3-Dicarbonyl substrate

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).

  • Stir the mixture at 20–40 °C for 12 hours.

  • Monitor the reaction by LCMS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Dilute with water and extract with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-trifluoromethylated pyrazole.

Reaction Workflow: N-Trifluoromethylation via In Situ Hydrazine Generation

N-Trifluoromethylation Workflow cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product precursor Di-Boc-CF3-hydrazine deprotection In Situ Deprotection (TsOH) precursor->deprotection dicarbonyl 1,3-Dicarbonyl cyclization Cyclocondensation dicarbonyl->cyclization deprotection->cyclization product N-Trifluoromethylated Pyrazole cyclization->product

Caption: Workflow for N-trifluoromethylation of pyrazoles.

Conclusion

The trifluoromethylation of pyrazole rings is a dynamic field with a diverse array of synthetic methodologies. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the stage of the synthetic campaign. Classical cyclocondensation reactions offer reliable access to a wide range of trifluoromethylated pyrazoles from readily available building blocks. [3+2] cycloaddition reactions provide a powerful tool for the regioselective construction of the pyrazole core. Direct C-H trifluoromethylation and N-trifluoromethylation methods are particularly advantageous for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs. This guide provides a solid foundation for researchers to select and implement the most appropriate method for their specific synthetic targets.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a person of interest for drug discovery and development.

These application notes provide detailed protocols for evaluating the cytotoxic, antimicrobial, and anti-inflammatory potential of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, based on established methodologies for pyrazole derivatives.

Compound Handling and Preparation

2.1. Safety Precautions

  • Always handle 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

2.2. Stock Solution Preparation

  • Solvent Selection: The compound is predicted to have good oral bioavailability, suggesting solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for biological assays.

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in an appropriate volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

Application: Cytotoxicity and Anticancer Activity

Pyrazole derivatives are widely investigated for their potential as anticancer agents, often acting as inhibitors of protein kinases or other key signaling proteins involved in cell proliferation and survival.

3.1. Quantitative Data: Cytotoxicity of Structurally Related Pyrazole Compounds

Compound ClassCell LineCancer TypeIC50 (µM)Reference
1-Methyl-5-phenyl-3-(trifluoromethyl)pyrazol-4-aminium chlorideHeLaCervical Cancer0.074
Pyrazole-Thiazolidinone Hybrid (Compound 6c)SK-MEL-28Melanoma3.46
Pyrazole-Thiazolidinone Hybrid (Compound 6c)HCT-116Colon Cancer<10
Pyrazole-Thiazolidinone Hybrid (Compound 6c)A549Lung Cancer<10
Indolo-pyrazole Derivative (Compound 5)HepG2Liver Cancer13.14
Indolo-pyrazole Derivative (Compound 5)MCF-7Breast Cancer8.03

3.2. Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for formazan dissolution)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.3. Visualizations: Cytotoxicity Screening Workflow and Signaling Pathway

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prep_compound Prepare serial dilutions of test compound incubate1->prep_compound treat Treat cells with compound dilutions prep_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve formazan crystals in DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read calculate Calculate % viability and IC50 value read->calculate end End calculate->end Kinase_Inhibition_Pathway cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor RAS RAS Receptor->RAS Activates Compound 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine Compound->Receptor Inhibits RAF RAF Compound->RAF Potential Target RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_plate Prepare serial dilutions of compound in 96-well plate start->prep_plate inoculate Inoculate plate with microbes prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at optimal temperature (18-24h) inoculate->incubate read_mic Visually inspect or read OD600 incubate->read_mic determine_mic Determine Minimum Inhibitory Concentration (MIC) read_mic->determine_mic end End determine_mic->end Drug_Discovery_Workflow start Compound Synthesis (5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine) screen Primary Screening (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory Assays) start->screen hit_id Hit Identification (Active Compounds) screen->hit_id Data Analysis lead_gen Lead Generation (SAR Studies) hit_id->lead_gen Potency & Selectivity lead_opt Lead Optimization (ADMET Profiling) lead_gen->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical Improved Properties clinical Clinical Trials preclinical->clinical

Application

Application Notes and Protocols for Kinase Inhibitor Screening Using the 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions within the ATP-binding site of kinases. Numerous FDA-approved kinase inhibitors feature a pyrazole core, highlighting its significance in the development of targeted therapies.[1]

The 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine core represents a valuable starting point for the synthesis of novel kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl and amine functionalities provide vectors for synthetic elaboration to achieve potency and selectivity. These application notes provide an overview of the utility of this scaffold in kinase inhibitor screening, detailed experimental protocols for key assays, and a summary of the inhibitory activities of structurally related compounds.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development. While specific data for the direct use of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is not extensively published, the data for its derivatives illustrate the potential of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 3fJAK13.4[2]
JAK22.2[2]
JAK33.5[2]
Compound 11bJAK118.3[2]
JAK211.2[2]
JAK316.5[2]
AT9283Aurora A~3[3]
Aurora B~3[3]
Compound 15CDK25 (Ki)[4][5]
PF-06250112BTK0.5[6]
BMX0.9[6]
TEC1.2[6]
RogaratinibFGFR115[6]
FGFR2<1[6]
FGFR319[6]
FGFR433[6]

Table 2: Anti-proliferative Activity of Selected Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 / IC50 (µM)Reference
Compound 3fPC-3Prostate2.4[2]
HELErythroleukemia1.8[2]
K562Chronic Myeloid Leukemia1.5[2]
MCF-7Breast3.1[2]
MOLT4Acute Lymphoblastic Leukemia2.9[2]
Compound 11bHELErythroleukemia0.35[2]
K562Chronic Myeloid Leukemia0.37[2]
Compound 15A2780Ovarian0.127 - 0.560[4][5]
Compound 5bK562Chronic Myeloid Leukemia0.021[7]
MCF-7Breast1.7[7]
A549Lung0.69[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 value of a test compound. Specific concentrations and incubation times will need to be optimized for each kinase-inhibitor pair.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derived test compound

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the kinase diluted in kinase buffer to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ADP Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[8]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derived test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.[7]

Visualizations

Kinase Inhibitor Screening Workflow

G Kinase Inhibitor Screening Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine lib Library of Derivatives start->lib Synthetic Elaboration hts Primary Screen (e.g., ADP-Glo) lib->hts ic50 IC50 Determination hts->ic50 Active Hits selectivity Kinase Selectivity Panel ic50->selectivity Potent Compounds prolif Proliferation/Viability (e.g., MTT) selectivity->prolif target_val Target Engagement (e.g., Western Blot) prolif->target_val Cell-Active Compounds sar Structure-Activity Relationship (SAR) target_val->sar adme ADME/Tox Profiling sar->adme Optimized Leads

Caption: A generalized workflow for the screening and development of kinase inhibitors.

JAK/STAT Signaling Pathway

G JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat p_stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription initiates inhibitor Pyrazole-based Inhibitor inhibitor->jak inhibits

Caption: The JAK/STAT pathway, a common target for pyrazole-based inhibitors.

References

Method

Application Notes: 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a privileged scaffold in medicinal chemistry, serving as a crucial starting material for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a privileged scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse range of biologically active compounds. The unique combination of the pyrazole core, a trifluoromethyl group, and a reactive primary amine at the 4-position provides a versatile platform for the development of potent and selective therapeutic agents. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final compounds. This document provides an overview of its applications, quantitative data on representative derivatives, detailed experimental protocols, and visualizations of relevant biological pathways.

Applications in Drug Discovery

Derivatives of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine have demonstrated significant potential in several therapeutic areas:

  • Oncology: This building block is extensively used in the design of kinase inhibitors targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Additionally, it is a core component of molecules targeting metabolic pathways in cancer, such as glucose transport.

  • Inflammation: The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory agents. Derivatives have been developed as inhibitors of enzymes like cyclooxygenase-2 (COX-2).

  • Neurodegenerative Diseases: The unique substitution pattern of this pyrazole amine has been exploited to develop inhibitors of kinases implicated in neuronal apoptosis and the pathology of diseases like Alzheimer's and Parkinson's.

  • Infectious Diseases: The pyrazole nucleus is also found in compounds with antimicrobial and antiviral activities.

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes the biological activity of several compounds synthesized using 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine or its close analogs as a starting material, highlighting its utility in generating potent inhibitors for various targets.

Compound/DerivativeTargetBiological Activity (IC₅₀/Kᵢ)Therapeutic AreaReference
BAY-876 GLUT1IC₅₀ = 2 nMOncology[1][2]
AT9283 (Pyrazol-4-yl urea derivative) Aurora A, Aurora B, JAK2, Abl(T315I)Aurora A: IC₅₀ ≈ 3 nMAurora B: IC₅₀ ≈ 3 nMOncology
Pyrazolo[3,4-d]pyrimidine Derivative 1 EGFRIC₅₀ = 0.054 µMOncology[3]
Pyrazolo[3,4-d]pyrimidine Derivative 2 (cyano substituted) EGFRIC₅₀ = 0.135 µMOncology[3]
4-Amino-(1H)-pyrazole Derivative 3f JAK1, JAK2, JAK3JAK1: IC₅₀ = 3.4 nMJAK2: IC₅₀ = 2.2 nMJAK3: IC₅₀ = 3.5 nMOncology, Inflammation[4]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline N/A (Anti-inflammatory activity)Comparable to diclofenac sodium and celecoxibInflammation[5][6]
5-Trifluoromethyl-1H-pyrazole-4-carboxamide Derivative 148 A549 (lung cancer cell line)IC₅₀ = 10.2 µMOncology[7]
5-Trifluoromethyl-1H-pyrazole-4-carboxamide Derivative 149 K562 (leukemia cell line)IC₅₀ = 12.4 µMOncology[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrazolo[3,4-d]pyrimidine and a standard kinase inhibition assay.

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine, a common scaffold with significant biological activity, starting from 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Step 1: Acylation of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • To a solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)amide intermediate.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

  • A mixture of the N-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)amide intermediate (1.0 eq) and a suitable cyclizing agent such as formamide (excess) is heated at 150-190 °C for 6-8 hours.[8]

  • Alternatively, the intermediate can be refluxed with phosphorus oxychloride (POCl₃) to yield a chloro-substituted pyrazolopyrimidine, which can be further functionalized.

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-d]pyrimidine product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare the ATP solution at a concentration close to the Kₘ for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations of Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by inhibitors derived from 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

GLUT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Integrin Integrin β1 GLUT1->Integrin Activation Glycolysis Glycolysis (Warburg Effect) Glucose_in->Glycolysis Proliferation Cell Proliferation & Survival Glycolysis->Proliferation PI3K PI3K Akt Akt PI3K->Akt Upregulation Akt->GLUT1 Upregulation Src Src Integrin->Src FAK FAK Src->FAK FAK->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: GLUT1-mediated glucose uptake and downstream signaling in cancer cells.

CDK16_Signaling_Pathway cluster_regulation Regulation cluster_downstream Downstream Effects CyclinY Cyclin Y CDK16 CDK16 CyclinY->CDK16 Activation PRC1 PRC1 (Protein Regulator of Cytokinesis 1) CDK16->PRC1 Phosphorylation MAPK_PI3K MAPK & PI3K/Akt Pathways CDK16->MAPK_PI3K Spindle Spindle Formation PRC1->Spindle G2M G2/M Transition Spindle->G2M Proliferation Cell Proliferation G2M->Proliferation Apoptosis Apoptosis MAPK_PI3K->Proliferation MAPK_PI3K->Apoptosis Inhibition Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK16 Inhibition

Caption: CDK16 signaling in cell cycle progression.

JNK3_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_core JNK3 Core Signaling cluster_downstream Downstream Apoptotic Events Stress Oxidative Stress, Ischemia, Aβ oligomers MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 cJun c-Jun JNK3->cJun Phosphorylation Mitochondria Mitochondria JNK3->Mitochondria Direct Effect JIP1 JIP-1 (Scaffold Protein) JIP1->JNK3 Scaffolding AP1 AP-1 Activation cJun->AP1 Bim_FasL Induction of Bim, FasL AP1->Bim_FasL Bim_FasL->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Inhibitor Pyrazole-based Inhibitor Inhibitor->JNK3 Inhibition

Caption: JNK3 signaling cascade in neuronal apoptosis.

References

Application

Application of Trifluoromethylpyrazoles in Agrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Trifluoromethylpyrazoles represent a pivotal class of heterocyclic compounds in modern agrochemical research. The incorporation of the trifluor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyrazoles represent a pivotal class of heterocyclic compounds in modern agrochemical research. The incorporation of the trifluoromethyl (-CF3) group into the pyrazole scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. These characteristics have led to the development of highly effective fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the synthesis, evaluation, and optimization of trifluoromethylpyrazole-based agrochemicals.

I. Applications in Fungicide Research

Trifluoromethylpyrazole derivatives have emerged as a significant class of fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.

A. Mode of Action: Succinate Dehydrogenase Inhibition

Trifluoromethylpyrazole-carboxamides are a key pharmacophore for SDHI fungicides. They bind to the ubiquinone-binding (Qp) site of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting ATP production and causing fungal cell death.[1]

SDHI_Mode_of_Action cluster_0 Mitochondrial Inner Membrane cluster_1 Tricarboxylic Acid (TCA) Cycle Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Fumarate Fumarate Complex_II->Fumarate to Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient Complex_IV Complex IV (Cytochrome c Oxidase) O2 O2 Complex_IV->O2 e- Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Coenzyme_Q->Complex_III e- Cytochrome_c->Complex_IV e- Proton_Gradient->ATP_Synthase drives Succinate Succinate Succinate->Complex_II oxidized Trifluoromethylpyrazole_Fungicide Trifluoromethylpyrazole Fungicide (SDHI) Trifluoromethylpyrazole_Fungicide->Complex_II Inhibits

Diagram 1: Mechanism of action of trifluoromethylpyrazole SDHI fungicides.
B. Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative trifluoromethylpyrazole derivatives against various plant pathogenic fungi.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
T3 Gibberella zeae14.7[2]
Cytospora mandshurica21.1[2]
Fusarium oxysporum32.7[2]
6a Gibberella zeae>50% inhibition at 100 µg/mL[3]
6b Gibberella zeae>50% inhibition at 100 µg/mL[3]
6c Gibberella zeae>50% inhibition at 100 µg/mL[3]
7af Rhizoctonia solaniNotable Activity[4]
7bc Rhizoctonia solaniNotable Activity[4]
7bg Rhizoctonia solaniNotable Activity[4]
7bh Rhizoctonia solaniNotable Activity[4]
7bi Rhizoctonia solaniNotable Activity[4]
7ai Rhizoctonia solani0.37[4]
C. Experimental Protocols

This protocol describes a general method for the synthesis of trifluoromethylpyrazole-carboxamide fungicides.

Fungicide_Synthesis_Workflow Start Start Step1 Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Start->Step1 Step2 Step 2: Chlorination to form acid chloride Step1->Step2 Step3 Step 3: Amidation with substituted aminopyridine Step2->Step3 Purification Purification by column chromatography Step3->Purification Characterization Characterization by NMR, MS, IR Purification->Characterization End Final Product Characterization->End

Diagram 2: General workflow for the synthesis of trifluoromethylpyrazole fungicides.

Materials:

  • Ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate

  • Methylhydrazine

  • Sodium hydroxide

  • Thionyl chloride (SOCl₂)

  • Substituted aminopyridine

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

    • Dissolve ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate in ethanol.

    • Add methylhydrazine dropwise at room temperature and stir for 2-4 hours.

    • Add a solution of sodium hydroxide and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.

    • Filter, wash with water, and dry to obtain the product.[5]

  • Formation of the Acid Chloride:

    • Suspend the carboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours until the solid dissolves.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.[6]

  • Amidation:

    • Dissolve the substituted aminopyridine and triethylamine in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude acid chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[3]

This protocol outlines a method to assess the in vitro efficacy of trifluoromethylpyrazole compounds against pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)

  • Cultures of test fungi (e.g., Rhizoctonia solani, Gibberella zeae)

  • Sterile petri dishes (9 cm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the molten PDA to 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a blank control (PDA only) should be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.[4][7]

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.

II. Applications in Herbicide Research

Trifluoromethylpyrazole derivatives have been developed into potent herbicides for the control of a wide range of grass and broadleaf weeds in various crops.

A. Quantitative Data: Herbicidal Activity

The following table presents the herbicidal activity of selected trifluoromethylpyrazole compounds.

Compound IDWeed SpeciesApplicationActivity (% Inhibition)Dosage (g a.i./ha)Reference
11a Dicotyledonous & Monocotyledonous weedsPre-emergenceGood150[8]
6a Digitaria sanguinalisPost-emergence50-60150[9]
Abutilon theophrastiPost-emergence50-60150[9]
Eclipta prostrataPost-emergence50-60150[9]
6c Digitaria sanguinalisPost-emergence50-60150[9]
Abutilon theophrastiPost-emergence50-60150[9]
Eclipta prostrataPost-emergence50-60150[9]
B. Experimental Protocols

This protocol provides a general route for the synthesis of herbicidal trifluoromethylpyrazole derivatives.

Herbicide_Synthesis_Workflow Start Start Step1 Step 1: Synthesis of substituted pyrazole intermediate Start->Step1 Step2 Step 2: N-alkylation with 2,2,2-trifluoroethyl triflate Step1->Step2 Step3 Step 3: Further functionalization (e.g., halogenation, coupling) Step2->Step3 Purification Purification by recrystallization or chromatography Step3->Purification Characterization Characterization by NMR, MS, IR, Elemental Analysis Purification->Characterization End Final Product Characterization->End

Diagram 3: General workflow for synthesizing trifluoromethylpyrazole herbicides.

Procedure:

A detailed synthesis for a specific class of N-(2,2,2-trifluoroethyl)pyrazole herbicides is described in the literature.[8] The general steps involve the initial formation of a substituted pyrazole ring, followed by N-alkylation with a trifluoroethylating agent, and subsequent functional group manipulations to arrive at the target compounds.

This protocol describes a method for evaluating the pre-emergence herbicidal activity of test compounds.

Materials:

  • Pots or flats filled with sterilized soil mix

  • Seeds of test weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber or hand sprayer

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Fill pots with soil and sow the seeds of the test weed species at a uniform depth.

  • Prepare different concentrations of the test compound in a suitable solvent and surfactant mixture.

  • Apply the herbicide solutions evenly to the soil surface using a spray chamber or hand sprayer. A control group should be sprayed with the solvent and surfactant mixture only.

  • Place the pots in a greenhouse under optimal conditions for weed germination and growth.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots with the control.

  • Evaluate parameters such as germination rate, plant height, and fresh weight.

  • Calculate the percentage of inhibition for each parameter.

This protocol is for assessing the post-emergence herbicidal activity of test compounds.

Materials:

  • Pots with established weed seedlings (e.g., at the 2-4 leaf stage)

  • Test compounds formulated as described for the pre-emergence assay

  • Spray chamber or hand sprayer

  • Greenhouse with controlled conditions

Procedure:

  • Grow the test weed species in pots until they reach the desired growth stage (e.g., 2-4 leaf stage).

  • Apply the herbicide solutions to the foliage of the weed seedlings until runoff.

  • Return the pots to the greenhouse.

  • After a set period (e.g., 7-14 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Harvest the above-ground plant material and measure the fresh or dry weight.

  • Calculate the percentage of growth reduction compared to the control.[10]

III. Applications in Insecticide Research

Phenylpyrazole insecticides, which include a trifluoromethyl group, are known for their high efficacy against a broad spectrum of insect pests.

A. Mode of Action: GABA-gated Chloride Channel Blockage

Trifluoromethylphenylpyrazoles act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. By binding to a site within the chloride ionophore, they prevent the influx of chloride ions into the neuron. This disruption of GABAergic neurotransmission leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.[11]

GABA_Receptor_MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx No_Chloride_Influx No Cl- Influx GABA_Receptor->No_Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization GABA->GABA_Receptor Binds to Trifluoromethylpyrazole_Insecticide Trifluoromethylpyrazole Insecticide Trifluoromethylpyrazole_Insecticide->GABA_Receptor Blocks Channel Hyperexcitation Hyperexcitation (Convulsions, Death) No_Chloride_Influx->Hyperexcitation

Diagram 4: Mode of action of trifluoromethylpyrazole insecticides on the GABA receptor.
B. Quantitative Data: Insecticidal Activity

The following table shows the insecticidal activity of some trifluoromethylpyrazole derivatives.

Compound IDInsect SpeciesApplicationActivityConcentration (mg/L)Reference
5 Aedes albopictus (larvae)Larvicidal60-80% mortality0.5[12]
5a Aedes albopictus (larvae)Larvicidal60-80% mortality0.5[12]
5k Aedes albopictus (larvae)Larvicidal60-80% mortality0.5[12]
5l Aedes albopictus (larvae)Larvicidal60-80% mortality0.5[12]
5 Plutella xylostellaContact70-100% mortality500[12]
5a Plutella xylostellaContact70-100% mortality500[12]
5h Plutella xylostellaContact70-100% mortality500[12]
5k Plutella xylostellaContact70-100% mortality500[12]
5l Plutella xylostellaContact70-100% mortality500[12]
5r Plutella xylostellaContact70-100% mortality500[12]
6 Plutella xylostellaContact70-100% mortality500[12]
6j Plutella xylostellaContact70-100% mortality500[12]
6k Plutella xylostellaContact70-100% mortality500[12]
7 Plutella xylostellaContact70-100% mortality500[12]
C. Experimental Protocols

The synthesis of phenylpyrazole insecticides typically involves the condensation of a phenylhydrazine derivative with a β-ketoester containing a trifluoromethyl group, followed by further chemical modifications.

This protocol describes a method to evaluate the contact toxicity of trifluoromethylpyrazole compounds against insects.

Materials:

  • Test insects (e.g., Plutella xylostella larvae, adult mosquitoes)

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Micro-applicator or syringe

  • Petri dishes or vials

  • Food source for the insects

  • Controlled environment chamber

Procedure:

  • Rear the test insects to a uniform age and size.

  • Prepare serial dilutions of the test compound in the chosen solvent.

  • Apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator. A control group should be treated with the solvent only.

  • Place the treated insects in petri dishes or vials with a food source and maintain them in a controlled environment chamber (e.g., 25±1 °C, 60-70% RH, 16:8 L:D photoperiod).

  • Assess mortality at specific time points (e.g., 24, 48, 72 hours) after treatment. Insects that are unable to make a coordinated movement when prodded are considered dead.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LD50 value (the dose that causes 50% mortality) by probit analysis.[13]

IV. Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. It is a valuable tool in agrochemical research for designing new trifluoromethylpyrazole derivatives with enhanced potency and desired properties.

A. QSAR Methodology

A typical QSAR study involves the following steps:

QSAR_Workflow Data_Collection 1. Data Collection: Gather a dataset of trifluoromethylpyrazole derivatives with known biological activity. Descriptor_Calculation 2. Molecular Descriptor Calculation: Calculate various physicochemical and structural descriptors for each molecule. Data_Collection->Descriptor_Calculation Model_Development 3. Model Development: Use statistical methods (e.g., MLR, PLS) to build a mathematical model correlating descriptors with activity. Descriptor_Calculation->Model_Development Model_Validation 4. Model Validation: Assess the statistical significance and predictive power of the model. Model_Development->Model_Validation Interpretation 5. Model Interpretation: Identify the key molecular features that influence biological activity. Model_Validation->Interpretation New_Compound_Design 6. Design of New Compounds: Use the model to predict the activity of novel, untested compounds. Interpretation->New_Compound_Design

Diagram 5: General workflow for a QSAR study.
B. Key Molecular Descriptors for Agrochemical QSAR

A variety of molecular descriptors can be used in QSAR studies of agrochemicals, including:

  • Electronic Descriptors:

    • Hammett constants (σ): Describe the electron-donating or electron-withdrawing nature of substituents.

    • Dipole moment: Measures the polarity of the molecule.

    • HOMO and LUMO energies: Relate to the molecule's ability to donate or accept electrons.[14]

  • Steric Descriptors:

    • Taft steric parameters (Es): Quantify the bulkiness of substituents.

    • Molar refractivity (MR): Relates to the volume and polarizability of a molecule.

  • Hydrophobic Descriptors:

    • LogP (octanol-water partition coefficient): Measures the lipophilicity of the molecule, which influences its ability to cross biological membranes.

  • Topological Descriptors:

    • Connectivity indices: Describe the branching and shape of the molecule.[12]

C. Statistical Methods in QSAR

Commonly used statistical methods for developing QSAR models include:

  • Multiple Linear Regression (MLR): A method for modeling the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

  • Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

  • Machine Learning Algorithms: Methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to model complex, non-linear relationships.[15]

By applying these QSAR methodologies, researchers can gain valuable insights into the structure-activity relationships of trifluoromethylpyrazoles, leading to the rational design of more effective and safer agrochemicals.

References

Method

Application Notes and Protocols for the Analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine using Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for the characterization and quality control of this compound, which is of significant interest in medicinal chemistry and drug development due to its unique structural motifs.

Overview of Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the presence and connectivity of the various functional groups.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. This is crucial for confirming the identity of the synthesized molecule.

Predicted Spectroscopic Data

Predicted NMR Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HNH (pyrazole)
~4.5br s2HNH₂
~2.2s3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~145C-NH₂
~140 (q)C-CF₃
~120 (q)CF₃
~115C-CH₃
~95C4-H (if not substituted)
~10CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62sCF₃
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
179100[M]⁺ (Molecular Ion)
160~30[M-NH₂-H]⁺
110~50[M-CF₃]⁺
96~40[M-CF₃-NH₂]⁺

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer with a broadband probe

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the DMSO-d₆ signal.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a ¹⁹F NMR spectrum using a standard pulse sequence with proton decoupling.

    • For all spectra, ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at δ 0.0).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine sample

  • Methanol (HPLC grade)

  • Vials and syringes

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure (using GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).

    • Set the injector temperature to 250°C.

    • Set the MS transfer line temperature to 280°C.

    • Set the EI source energy to 70 eV.

    • Acquire data over a mass range of m/z 50-500.

    • Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways.

    • Compare the obtained spectrum with a library of known compounds if available.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Interpretation synthesis 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine nmr_prep Dissolve in DMSO-d6 synthesis->nmr_prep ms_prep Dissolve in Methanol synthesis->ms_prep nmr_acq Acquire 1H, 13C, 19F Spectra nmr_prep->nmr_acq nmr_proc Process and Analyze Data nmr_acq->nmr_proc structure Structural Confirmation nmr_proc->structure ms_acq Acquire Mass Spectrum (EI) ms_prep->ms_acq ms_proc Analyze Molecular Ion and Fragments ms_acq->ms_proc ms_proc->structure purity Purity Assessment structure->purity

Caption: Analytical workflow for the structural elucidation of the target compound.

nmr_protocol_flowchart start Start sample_prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) start->sample_prep instrument_setup Instrument Setup (Lock and Shim) sample_prep->instrument_setup acquire_h1 Acquire 1H NMR instrument_setup->acquire_h1 acquire_c13 Acquire 13C NMR instrument_setup->acquire_c13 acquire_f19 Acquire 19F NMR instrument_setup->acquire_f19 data_processing Process Spectra (FT, Phase, Baseline) acquire_h1->data_processing acquire_c13->data_processing acquire_f19->data_processing data_analysis Analyze Data (Chemical Shifts, Integration, Couplings) data_processing->data_analysis end End data_analysis->end

Caption: Step-by-step protocol for NMR analysis.

ms_protocol_flowchart start Start sample_prep Prepare Sample (~1 mg/mL in Methanol) start->sample_prep instrument_setup GC-MS Instrument Setup (Temp Program, EI Source) sample_prep->instrument_setup inject_sample Inject Sample instrument_setup->inject_sample acquire_data Acquire Mass Spectrum inject_sample->acquire_data data_analysis Analyze Spectrum (Molecular Ion, Fragments) acquire_data->data_analysis end End data_analysis->end

Caption: Step-by-step protocol for Mass Spectrometry analysis.

References

Application

Application Notes and Protocols for the Purification of Fluorinated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Fluorinated pyrazole compounds are a cornerstone in modern medicinal chemistry and drug development, owing to the unique physicochemical proper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrazole compounds are a cornerstone in modern medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The strategic incorporation of fluorine can, however, introduce challenges in the purification of these molecules. Their altered polarity, solubility, and intermolecular interactions necessitate tailored purification strategies.[1] This document provides detailed application notes and experimental protocols for the most common and effective techniques used to purify fluorinated pyrazole compounds, ensuring high purity essential for downstream applications.

Key Purification Techniques

The purification of fluorinated pyrazoles typically involves a multi-step approach, often beginning with a preliminary purification method like liquid-liquid extraction, followed by a high-resolution technique such as column chromatography or preparative HPLC. Crystallization is often employed as a final step to obtain highly pure, crystalline solid material.

Liquid-Liquid Extraction

This is a fundamental first step in the workup of a reaction mixture to remove a significant portion of impurities based on their differential solubility in two immiscible liquid phases.

Application Notes:

  • Solvent Selection: The choice of organic solvent is critical. Ethyl acetate is a common choice for its ability to dissolve a wide range of organic compounds.[2] For fluorinated compounds, which can have unique solubility profiles, other solvents like dichloromethane may be more effective.

  • Aqueous Phase pH: The pH of the aqueous phase can be adjusted to ionize or suppress the ionization of the target compound or impurities, thereby altering their partitioning between the two phases. A wash with a saturated sodium bicarbonate solution is often used to remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities.[3]

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) is recommended to remove residual water from the organic layer before drying.

Experimental Protocol:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., deionized water or a saturated sodium bicarbonate solution).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • If necessary, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.

  • Combine the organic layers and wash with brine.

  • Drain the brine layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

G Workflow for Liquid-Liquid Extraction A Reaction Mixture B Add Organic Solvent & Aqueous Solution A->B C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E F Wash with Brine E->F G Dry over Anhydrous Agent F->G H Filter & Concentrate G->H I Crude Purified Product H->I G Workflow for Column Chromatography A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Compound H->I G Workflow for Preparative HPLC A Dissolve and Filter Sample B Inject Sample onto HPLC Column A->B C Elute with Solvent Gradient B->C D Monitor with UV Detector C->D E Collect Fractions of Target Compound D->E F Combine Pure Fractions E->F G Remove Solvent F->G H High Purity Compound (>98%) G->H G Workflow for Crystallization A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Collect Crystals by Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Highly Pure Crystalline Product G->H

References

Method

Application Notes and Protocols for N-Alkylation of Trifluoromethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Trifluoromethylpyrazoles are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyrazoles are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The N-alkylation of the pyrazole ring is a fundamental transformation for creating diverse molecular architectures and modulating biological activity. However, the presence of two reactive nitrogen atoms in unsymmetrically substituted pyrazoles often leads to challenges in controlling regioselectivity.

These application notes provide a comprehensive overview of various reaction conditions for the N-alkylation of trifluoromethylpyrazoles, offering detailed experimental protocols and a comparative analysis of different methodologies. The aim is to equip researchers with the necessary information to select and optimize reaction conditions for the synthesis of target N-alkylated trifluoromethylpyrazole derivatives.

Factors Influencing N-Alkylation Regioselectivity

The regiochemical outcome of the N-alkylation of unsymmetrical pyrazoles is influenced by several factors, including the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1][2] Generally, alkylation can occur at either the N1 or N2 position. The regioselectivity can be controlled by carefully tuning these reaction parameters. For instance, the use of different bases and the cation size can significantly impact the site of alkylation.[2]

Reaction Conditions for N-Alkylation

A variety of methods have been developed for the N-alkylation of pyrazoles, broadly categorized into classical base-promoted alkylations and modern catalytic approaches.

Base-Promoted N-Alkylation

This is the most common approach, where a base is used to deprotonate the pyrazole NH, followed by nucleophilic attack on an alkylating agent.

Table 1: Summary of Base-Promoted N-Alkylation Conditions for Trifluoromethylpyrazoles

Pyrazole SubstrateAlkylating AgentBaseSolventTemperatureProducts (Regioisomeric Ratio)Yield (%)Reference
3-Acetyl-5-(trifluoromethyl)pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux1:1 mixture of N1 and N2 isomersNot specified[1][2]
Hydrazine-substituted CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxComplex mixtureNot specified[1][2]
bis-CF₃-pyrazoleEthyl iodoacetateNaHDME-MeCNRoom Temp.Symmetric bis-pyrazole (N-alkylation adjacent to hydrazone)Not specified[2]
5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluorideVarious Alkyl HalidesNot specifiedNot specifiedNot specifiedN-alkylated productsNot specified[3]
Catalytic N-Alkylation

Catalytic methods offer milder reaction conditions and can provide alternative regioselectivity compared to traditional base-promoted methods.

Table 2: Summary of Catalytic N-Alkylation Conditions

Pyrazole SubstrateAlkylating AgentCatalystSolventTemperatureProductsYield (%)Reference
General PyrazolesTrichloroacetimidatesCamphorsulfonic acid (CSA)Dry DCERoom Temp.N-alkyl pyrazolesModerate to good[4]
3-Substituted Pyrazolesα-bromoacetatesMgBr₂THF25 °CN2-alkylated regioisomers44-90[5]

Experimental Protocols

Protocol 1: General Procedure for Base-Promoted N-Alkylation with Potassium Carbonate

This protocol is adapted from the alkylation of acetyl-CF₃-pyrazole.[1][2]

Materials:

  • Trifluoromethylpyrazole derivative

  • Alkylating agent (e.g., ethyl iodoacetate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a solution of the trifluoromethylpyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1-2.2 equivalents).

  • Add the alkylating agent (1.1-2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-alkylated pyrazole isomers.

  • Characterize the products using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This protocol is based on the method developed for general pyrazoles and can be adapted for trifluoromethylpyrazoles.[4]

Materials:

  • Trifluoromethylpyrazole derivative

  • Trichloroacetimidate electrophile

  • Camphorsulfonic acid (CSA)

  • Dry 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an argon atmosphere, combine the trichloroacetimidate (1 equivalent), the pyrazole (1 equivalent), and CSA (0.2 equivalents).

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Magnesium-Catalyzed N2-Regioselective Alkylation

This protocol provides a method for the selective synthesis of N2-alkylated pyrazoles.[5]

Materials:

  • 3-Substituted pyrazole

  • α-bromoacetate or α-bromoacetamide

  • Magnesium bromide (MgBr₂)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Isopropyl acetate (i-PrOAc)

Procedure:

  • In a glovebox, charge a vial with the 3-substituted pyrazole (1 equivalent) and MgBr₂ (20 mol%).

  • Add THF and the alkylating agent (2 equivalents).

  • Add i-Pr₂NEt (2.1 equivalents) dropwise at 25 °C.

  • Stir the mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of NH₄Cl in MeOH.

  • Concentrate the mixture to dryness.

  • Add water to the residue and extract with i-PrOAc.

  • Combine the organic extracts, dry, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the N-alkylation of trifluoromethylpyrazoles, encompassing both base-promoted and catalytic methods.

G General Workflow for N-Alkylation of Trifluoromethylpyrazoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Select Trifluoromethylpyrazole reagents Select Alkylating Agent, Base/Catalyst, and Solvent start->reagents setup Combine Reactants in Flask under Appropriate Atmosphere reagents->setup reaction_conditions Set Reaction Temperature (e.g., RT, Reflux) setup->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup / Extraction quench->extraction purification Purify Crude Product (e.g., Column Chromatography) extraction->purification characterization Characterize Products (NMR, MS) purification->characterization end End: Isolated N-Alkylated Product(s) characterization->end

Caption: General workflow for N-alkylation of trifluoromethylpyrazoles.

Conclusion

The N-alkylation of trifluoromethylpyrazoles is a versatile transformation that can be achieved through various methods. The choice of reaction conditions, particularly the base, solvent, and catalyst, is crucial for controlling the yield and regioselectivity of the reaction. The protocols provided in these application notes offer a starting point for researchers to develop and optimize the synthesis of N-alkylated trifluoromethylpyrazole derivatives for applications in drug discovery and materials science. Careful consideration of the factors influencing regioselectivity will enable the targeted synthesis of desired isomers.

References

Application

Application Note 1: Three-Component Synthesis via p-TsOH Catalysis

An overview of versatile and efficient one-pot methodologies for synthesizing functionalized pyrazole derivatives is presented. Pyrazoles are a cornerstone in medicinal chemistry, forming the core structure of numerous p...

Author: BenchChem Technical Support Team. Date: December 2025

An overview of versatile and efficient one-pot methodologies for synthesizing functionalized pyrazole derivatives is presented. Pyrazoles are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecular scaffolds like pyrazoles, aligning with the principles of green chemistry by enhancing pot, atom, and step economy (PASE).[1]

This document provides detailed application notes and experimental protocols for several key one-pot synthetic strategies, targeting researchers, scientists, and professionals in drug development.

This method facilitates an atom-economic, one-pot synthesis of multifunctionalized pyrazole derivatives through a p-toluenesulfonic acid (p-TsOH) catalyzed reaction. The protocol involves the condensation of readily available cyclic β-diketones, arylglyoxals, and arylhydrazones.[5][6] This approach is noted for its broad substrate scope, tolerance of various functional groups, and consistently high yields.[5]

Logical Workflow for Three-Component Pyrazole Synthesis

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_conditions Conditions A Cyclic β-Diketone R Condensation Reaction A->R B Arylglyoxal B->R C Arylhydrazone C->R P Functionalized Pyrazole Derivative R->P High Yield Cat p-TsOH (catalyst) Cat->R Sol DMF Sol->R Temp 70 °C Temp->R

Caption: Workflow for the p-TsOH catalyzed three-component synthesis of pyrazoles.

Data Presentation: Three-Component Synthesis

Entryβ-DiketoneArylglyoxalArylhydrazoneYield (%)
1DimedonePhenylglyoxalPhenylhydrazine>90
24-Hydroxycoumarin4-Methoxyphenylglyoxal4-Chlorophenylhydrazine>85
32-Hydroxy-1,4-naphthoquinone4-NitrophenylglyoxalPhenylhydrazine>88
4Dimedone2-Thienylglyoxal4-Tolylhydrazine>92

Note: Data is representative based on typical outcomes for this reaction type as described in the literature.[5][6]

Application Note 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This highly efficient, green methodology allows for the synthesis of densely substituted pyrano[2,3-c]pyrazole derivatives. The four-component reaction utilizes (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and an enolizable active methylene compound (such as malononitrile).[1] The reaction proceeds rapidly at room temperature in an aqueous medium with piperidine as a catalyst, offering excellent yields.[1]

Signaling Pathway for Four-Component Pyrano[2,3-c]pyrazole Synthesis

Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Hydrate Pyrazolone 5-Pyrazolone Intermediate Hydrazine->Pyrazolone Ketoester β-Ketoester Ketoester->Pyrazolone Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Taut IminelEnamine Tautomerism Michael->Taut Cyclization O-Cyclization Taut->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Synthesis (One-Pot from Chalcone) S1_Reactants Aromatic Aldehyde + Aromatic Ketone S1_Reaction Claisen-Schmidt Condensation S1_Reactants->S1_Reaction S1_Product Chalcone Intermediate S1_Reaction->S1_Product S2_Reaction Cyclocondensation S1_Product->S2_Reaction S2_Reactants Hydrazine Hydrate S2_Reactants->S2_Reaction S2_Product Pyrazoline/Pyrazole Derivative S2_Reaction->S2_Product

References

Method

Application Notes and Protocols: The Use of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in the Synthesis of VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Pyrazole-containing compounds have emerged as a versatile scaffold for the development of potent kinase inhibitors, including those targeting VEGFR-2. This document outlines the application of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a key building block in the synthesis of novel VEGFR-2 inhibitors, providing a representative synthetic protocol, biological data of analogous compounds, and a detailed protocol for assessing their inhibitory activity.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Migration Cell Migration P_VEGFR2->Migration Permeability Vascular Permeability P_VEGFR2->Permeability PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Inhibitor 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine -based Inhibitor Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Representative Synthesis of a Pyrazolo[3,4-d]pyrimidine-based VEGFR-2 Inhibitor

This protocol describes a representative synthesis of a potent VEGFR-2 inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, adapted from literature procedures for analogous compounds. The synthesis utilizes 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a key starting material.

Synthetic_Workflow A 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine C Intermediate 1 (Pyrimidinyl-pyrazole) A->C Nucleophilic Substitution B 4,6-dichloro-2-(methylthio)pyrimidine B->C E Intermediate 2 (Sulfonylpyrimidine) C->E Oxidation D m-CPBA D->E G Final Product (VEGFR-2 Inhibitor) E->G Nucleophilic Aromatic Substitution F Substituted Aniline F->G

Caption: Synthetic workflow for a pyrazolo-pyrimidine VEGFR-2 inhibitor.

Experimental Protocol

Step 1: Synthesis of N-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-6-chloro-2-(methylthio)pyrimidin-4-amine (Intermediate 1)

  • To a solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.1 eq) in DMF dropwise.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of N-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2, which is used in the next step without further purification.

Step 3: Synthesis of the Final VEGFR-2 Inhibitor

  • To a solution of Intermediate 2 (1.0 eq) in 1,4-dioxane, add the desired substituted aniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative HPLC to obtain the final VEGFR-2 inhibitor.

Biological Activity Data

The following table summarizes the in vitro and in vivo activity of a structurally related pyrazolo[3,4-d]pyrimidine derivative, Compound 33, which demonstrates potent VEGFR-2 inhibition.[1] This data is presented as a representative example of the potential efficacy of inhibitors synthesized using the pyrazole scaffold.

CompoundTarget KinaseIC50 (nM)[1]Cell LineGI50 (nM)[1]In Vivo Efficacy (Xenograft Model)[1]
Compound 33 VEGFR-21.5MV4-11 (AML)10Complete tumor regression at 10 mg/kg/day
SorafenibVEGFR-23.0MV4-11 (AML)5Tumor growth inhibition

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a luminescence-based assay to determine the in vitro inhibitory potency of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® Max Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

  • Prepare Test Compound Dilutions: Create a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare Kinase Reaction Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Assay Plate Setup:

    • Add the diluted test compound to the appropriate wells.

    • For the "no inhibitor" control (100% activity), add 1x Kinase Buffer with the same DMSO concentration as the test compound wells.

    • For the "no enzyme" control (background), add 1x Kinase Buffer.

  • Add Master Mix: Add the kinase reaction master mix to all wells.

  • Initiate the Reaction: Add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence (from "no enzyme" control wells) from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine serves as a valuable and versatile starting material for the synthesis of novel pyrazole-based VEGFR-2 inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole core provides a key scaffold for interaction with the kinase hinge region. The representative synthetic and biological testing protocols provided herein offer a framework for the discovery and evaluation of new potent and selective VEGFR-2 inhibitors for cancer therapy.

References

Application

Application Notes and Protocols for the Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed framework for the synthesis and evaluation of pyrazole-based macrocyclic kinase inhibitors. The pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of pyrazole-based macrocyclic kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][2] Macrocyclization of linear pyrazole-based inhibitors is a promising strategy to enhance potency and selectivity by pre-organizing the molecule in a bioactive conformation.[3][4]

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, they are a major focus of drug discovery efforts. Pyrazole-containing compounds have been successfully developed into FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib.[1] This protocol details a generalizable synthetic route to novel pyrazole-based macrocyclic inhibitors and outlines key assays for their biological characterization. The synthesis is based on the strategy of macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor to improve its selectivity profile.[3][4]

Signaling Pathways of Interest

Pyrazole-based kinase inhibitors have been developed to target a wide array of signaling pathways implicated in disease. One such pathway is the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is associated with diseases like pulmonary arterial hypertension and cancer.[3] Another key pathway often targeted is the JAK-STAT signaling pathway, which is central to cytokine signaling and is implicated in myeloproliferative disorders.[5][6]

BMP_Signaling_Pathway BMP BMP Ligand BMPR2 BMPR2 (Type II Receptor) BMP->BMPR2 Binds TypeI_R Type I Receptor BMPR2->TypeI_R SMAD SMAD Effector Proteins TypeI_R->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates to Gene_Tx Gene Transcription Nucleus->Gene_Tx Inhibitor Pyrazole-based Macrocyclic Inhibitor Inhibitor->BMPR2 Inhibits Synthesis_Workflow Start 3-Amino-1H-pyrazole -5-carboxylate Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Pyrazolylpyrimidine Intermediate Step1->Intermediate1 Step2 Step 2: Linker Attachment Intermediate1->Step2 Intermediate2 Boc-Protected Linear Intermediate Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis Intermediate3->Step4 Intermediate4 Amino-Acid Intermediate Step4->Intermediate4 Step5 Step 5: Macrocyclization Intermediate4->Step5 Final Pyrazole-Based Macrocyclic Inhibitor Step5->Final

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine?

The most common and efficient synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves a two-step process. The first step is the acylation of 3-amino-but-2-enenitrile (3-aminocrotononitrile) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to form an enamine intermediate. The second step is the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazole product.

Q2: What are the critical parameters that can affect the yield and purity of the final product?

Several factors can significantly impact the success of this synthesis. These include the purity of starting materials, the choice of solvent, reaction temperature, the stoichiometry of reagents, and the efficiency of the final purification. Careful control of these parameters is crucial for achieving a high yield of the desired product.

Q3: Are there any major side reactions to be aware of?

Yes, potential side reactions can lower the yield of the desired product. During the acylation step, over-acylation or side reactions involving the nitrile group are possible if the reaction conditions are not optimized. In the cyclization step, incomplete reaction or the formation of isomeric pyrazoles can occur. The presence of impurities in the starting materials can also lead to the formation of undesired byproducts.

Troubleshooting Guide

Low or No Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield can stem from several issues throughout the synthetic process. Here’s a step-by-step troubleshooting guide:

  • Verify Starting Materials:

    • Purity: Ensure the 3-amino-but-2-enenitrile and hydrazine hydrate are of high purity. Impurities can interfere with the reaction.

    • TFAA Activity: Trifluoroacetic anhydride is highly reactive and susceptible to hydrolysis. Use a fresh bottle or ensure it has been stored under anhydrous conditions.

  • Check Reaction Conditions for Acylation (Step 1):

    • Temperature: This reaction is often exothermic. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during the addition of TFAA can prevent side reactions and degradation of the starting material.

    • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or diethyl ether is recommended to prevent the hydrolysis of TFAA.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting enamine.

  • Optimize Cyclization (Step 2):

    • Hydrazine Addition: Add hydrazine hydrate slowly and at a controlled temperature. A highly exothermic reaction can lead to the formation of byproducts.

    • Temperature and Reflux: The cyclization step often requires heating. Refluxing in a suitable solvent like ethanol or isopropanol is common. The optimal temperature and time should be determined by monitoring the reaction progress.

    • pH Control: The pH of the reaction mixture can influence the cyclization. While typically carried out under neutral or slightly basic conditions, adjusting the pH might be necessary in some cases.

Impure Product

Q: My final product is impure, showing multiple spots on TLC or peaks in NMR. How can I improve the purity?

A: Product impurity is a common issue and can be addressed by focusing on both the reaction and the purification steps.

  • Reaction Optimization:

    • Stoichiometry: Use the correct molar ratios of reactants. An excess of either the acylating agent or hydrazine can lead to side products that are difficult to remove.

    • Controlled Addition: Slow, dropwise addition of reagents, especially TFAA and hydrazine, can minimize the formation of byproducts.

  • Purification Strategy:

    • Extraction: After the reaction, a thorough aqueous workup is essential to remove unreacted reagents and water-soluble byproducts. Washing with a saturated sodium bicarbonate solution can neutralize any remaining acid.

    • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for purifying the final product.

    • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be employed to separate the desired product from impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Step 1: Acylation of 3-amino-but-2-enenitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-but-2-enenitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Solvent on Cyclization Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux675
IsopropanolReflux678
TolueneReflux865
AcetonitrileReflux870

Note: Yields are approximate and can vary based on the specific reaction scale and conditions.

Visualizations

Reaction Pathway

Reaction_Pathway A 3-Amino-but-2-enenitrile C Acylated Intermediate A->C + TFAA (Acylation) B Trifluoroacetic Anhydride (TFAA) E 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine C->E + Hydrazine (Cyclization) D Hydrazine Hydrate

Caption: Synthetic pathway for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue start Low Yield Issue check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_acylation Review Acylation Conditions acylation_ok Conditions Optimal? check_acylation->acylation_ok check_cyclization Review Cyclization Conditions cyclization_ok Conditions Optimal? check_cyclization->cyclization_ok check_purification Evaluate Purification Method purification_ok Method Effective? check_purification->purification_ok sm_ok->check_acylation Yes optimize_sm Use Pure Reagents sm_ok->optimize_sm No acylation_ok->check_cyclization Yes optimize_acylation Adjust Temp/Solvent acylation_ok->optimize_acylation No cyclization_ok->check_purification Yes optimize_cyclization Adjust Temp/Time/pH cyclization_ok->optimize_cyclization No optimize_purification Try Recrystallization/ Chromatography purification_ok->optimize_purification No end Yield Improved purification_ok->end Yes optimize_sm->check_sm optimize_acylation->check_acylation optimize_cyclization->check_cyclization optimize_purification->check_purification

Caption: A logical workflow for troubleshooting low yield issues.

Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis with Fluorinated Alcohols

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during pyrazole synthesis, with a specific focus on the use of fluorinated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their control important?

A1: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different structural isomers, known as regioisomers, can be formed.[1] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound.[2] Controlling the formation of a specific regioisomer is critical in drug discovery and development, as different regioisomers can possess significantly different biological activities, pharmacological properties, and toxicological profiles.[1]

Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity in pyrazole synthesis?

A2: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically increase the regioselectivity of pyrazole formation.[3][4] The prevailing hypothesis is that standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-diketone. In contrast, fluorinated alcohols are non-nucleophilic and do not compete in this initial attack, leading to a higher regioselectivity directed by the electronic properties of the dicarbonyl compound.[5]

Q3: What is the typical starting material for this type of regioselective pyrazole synthesis?

A3: A common method for synthesizing N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine or phenylhydrazine.[3][6] When a nonsymmetrical 1,3-diketone is used, a mixture of two pyrazole regioisomers can be formed.[3]

Q4: Besides solvent choice, what other factors can influence regioselectivity?

A4: Several factors can influence the regiochemical outcome of the reaction, including:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can favor the attack at the less sterically hindered carbonyl group.[2][7]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7][8]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the formation of one regioisomer over the other.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Nearly 1:1 Mixture of Isomers) The reaction conditions do not sufficiently differentiate the two carbonyl groups of the 1,3-dicarbonyl compound. Standard solvents like ethanol may be competing with the hydrazine nucleophile.[5]1. Switch to a Fluorinated Alcohol Solvent: Replace ethanol with 2,2,2-trifluoroethanol (TFE) or, for even higher selectivity, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][8] 2. Modify the Substrate: If possible, introduce a substituent with a stronger electronic or steric bias on the 1,3-dicarbonyl to further differentiate the two carbonyl groups.
The Major Product is the Undesired Regioisomer The intrinsic electronic and steric properties of the starting materials favor the formation of the unwanted isomer under the current reaction conditions.[9]1. Solvent Optimization: Even with fluorinated alcohols, the choice between TFE and HFIP can sometimes alter the isomeric ratio. It is recommended to screen both. 2. Temperature Adjustment: Lowering the reaction temperature may in some cases improve selectivity by favoring the kinetically controlled product.
Difficulty Separating Regioisomers The regioisomers have very similar physical properties (e.g., polarity), making separation by standard column chromatography challenging.[1][3]1. Optimize Chromatography: Screen a variety of solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation.[1] 2. Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated.
Low Overall Yield The reaction may be incomplete, or side reactions could be occurring.1. Monitor Reaction Progress: Use TLC or LC-MS to ensure the starting materials are fully consumed before workup.[8] 2. Increase Reaction Time or Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields.[8][9]

Quantitative Data Summary

The following tables summarize the regioselectivity observed in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine in different alcohol solvents. The data is adapted from Fustero, S. et al., J. Org. Chem. 2008, 73(9), 3523–3529.[5]

Table 1: Regioselectivity with Methylhydrazine

EntrySolventRatio of Regioisomers (2:3 or 2:4)Total Yield (%)
12-FurylCF₃EtOH36:6499
TFE85:1599
HFIP97:398
22-FurylCF₂CF₃EtOH64:3693
TFE98:299
HFIP>99:<199
32-FurylCO₂EtEtOH44:5686
TFE89:1199
HFIP93:798
4PhCF₃EtOH36:6499
TFE79:2198
HFIP92:898

Table 2: Regioselectivity with Phenylhydrazine

EntrySolventRatio of Regioisomers (2:4)Total Yield (%)
12-FurylCF₃EtOH78:2299
TFE95:598
HFIP>99:<199
2PhCF₃EtOH69:3199
TFE90:1099
HFIP98:299

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and a substituted hydrazine in a fluorinated alcohol solvent.[3][9]

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.5 equiv)

  • Fluorinated alcohol solvent (2,2,2-trifluoroethanol [TFE] or 1,1,1,3,3,3-hexafluoro-2-propanol [HFIP])

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the 1,3-diketone (0.3 mmol) in the chosen fluorinated solvent (0.5 mL), slowly add the substituted hydrazine (0.45 mmol).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 45 minutes to 1 hour).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can then be purified by column chromatography on silica gel to isolate the major regioisomer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 1,3-Diketone in Fluorinated Alcohol add_hydrazine Slowly Add Substituted Hydrazine start->add_hydrazine stir Stir at Room Temperature add_hydrazine->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete purify Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for pyrazole synthesis.

regioselectivity_factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Regioselectivity in Pyrazole Synthesis steric Steric Hindrance center->steric electronic Electronic Effects (e.g., -CF3 group) center->electronic solvent Solvent Choice (Fluorinated vs. Non-fluorinated) center->solvent temp Temperature center->temp ph pH center->ph

Caption: Factors influencing regioselectivity.

References

Troubleshooting

preventing side reactions in trifluoromethylpyrazole synthesis

Welcome to the dedicated technical support center for trifluoromethylpyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common chall...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for trifluoromethylpyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in trifluoromethylpyrazole synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the formation of regioisomers, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of 3-trifluoromethyl- and 5-trifluoromethylpyrazole isomers.[3][4]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: Utilizing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly enhance regioselectivity compared to standard solvents like ethanol.[1][5]

  • pH Control: Adjusting the reaction pH can influence the initial site of nucleophilic attack by the hydrazine.[2]

  • Catalyst Selection: The choice of an appropriate catalyst can also direct the reaction towards a specific regioisomer.[6]

Q2: I am observing a mixture of N-alkylated regioisomers. How can I control the regioselectivity of N-alkylation?

A2: The N-alkylation of unsymmetrical pyrazoles often results in a mixture of regioisomers because the two nitrogen atoms in the pyrazole ring have similar electronic properties.[7] Controlling this regioselectivity is a significant challenge.

Strategies to Control N-Alkylation Regioselectivity:

  • Nature of the Base: The choice of base used for the deprotonation of the pyrazole NH can influence the site of alkylation.[7]

  • Cation Size and Charge: Varying the size and charge of the cation associated with the base can also direct the regioselectivity of the alkylation reaction.[7]

  • Substituent Effects: The electronic and steric properties of substituents on the pyrazole ring can be tuned to favor alkylation at a specific nitrogen atom.[7]

Q3: My trifluoromethyl group appears to be hydrolyzing. Under what conditions does this occur, and how can I avoid it?

A3: The trifluoromethyl group can be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of a carboxylic acid.[8][9] Strong acidic conditions can also promote hydrolysis.[10][11][12]

Preventing Trifluoromethyl Group Hydrolysis:

  • Avoid Strong Bases: Whenever possible, use mild bases or reaction conditions that do not favor the hydrolysis of the CF3 group.

  • Control pH: Maintain a neutral or weakly acidic pH during workup and purification steps.

  • Temperature Control: Avoid excessive heating, as this can accelerate the rate of hydrolysis.

Q4: My reaction is not going to completion, resulting in a low yield. What are the potential causes and solutions?

A4: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, or the formation of stable intermediates that do not convert to the final product.[2][6]

Troubleshooting Low Yields:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[6]

  • Optimize Reaction Conditions:

    • Temperature: Consider increasing the reaction temperature or using microwave-assisted synthesis to drive the reaction to completion.[6]

    • Time: Increase the reaction time if monitoring indicates an incomplete reaction.[6]

    • Catalyst: The choice and amount of acid or base catalyst can be critical for reaction efficiency.[6]

  • Purity of Starting Materials: Ensure that the starting materials, especially the hydrazine derivatives, are of high purity, as impurities can lead to side reactions and decomposition.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomers in Cyclocondensation

Symptoms:

  • NMR spectra of the crude product show two distinct sets of signals for the pyrazole ring protons and carbons.

  • LC-MS analysis reveals two or more product peaks with the same mass.

Logical Workflow for Troubleshooting:

start Mixture of Regioisomers Observed solvent Modify Solvent System (e.g., use TFE or HFIP) start->solvent ph Adjust Reaction pH (Acidic vs. Neutral) start->ph catalyst Screen Different Catalysts (e.g., Lewis or Brønsted acids) start->catalyst analysis Analyze Regioisomer Ratio (NMR, LC-MS) solvent->analysis ph->analysis catalyst->analysis analysis->start Selectivity Not Improved optimized Optimized Regioselective Synthesis analysis->optimized Desired Selectivity Achieved

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Issue 2: Poor N-Alkylation Regioselectivity

Symptoms:

  • Isolation of two or more isomeric products after N-alkylation.

  • Complex NMR spectra indicating the presence of multiple N-alkylated pyrazoles.

Logical Workflow for Troubleshooting:

start Mixture of N-Alkylated Isomers base Screen Different Bases (e.g., NaH, K2CO3, Cs2CO3) start->base cation Vary the Cation (e.g., Li+, Na+, K+, Cs+) start->cation substituent Modify Ring Substituents (Steric/Electronic Effects) start->substituent analysis Determine Isomer Ratio (NMR, Chromatography) base->analysis cation->analysis substituent->analysis analysis->start Isomers Still Present optimized Selective N-Alkylation Achieved analysis->optimized Desired Isomer Obtained

Caption: A workflow for optimizing N-alkylation regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Trifluoromethylpyrazole Synthesis
Entry1,3-DiketoneHydrazineSolventTemperature (°C)Ratio (3-CF3 : 5-CF3)Reference
11,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanolReflux60:40[5]
21,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineTFERoom Temp85:15[5]
31,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineHFIPRoom Temp>99:1[5]
41-(4-Methoxyphenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolReflux70:30[5]
51-(4-Methoxyphenyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFERoom Temp90:10[5]
Table 2: Common Side Products and Their Prevention Strategies
Side ProductCommon CausePrevention Strategy
Regioisomers Use of unsymmetrical 1,3-dicarbonyls.[1]Use fluorinated solvents (TFE, HFIP), control pH.
N-Alkylated Isomers Similar reactivity of pyrazole nitrogens.[7]Screen bases and cations, modify ring substituents.[7]
Carboxylic Acid Hydrolysis of the trifluoromethyl group.[8]Avoid strong bases and high temperatures.[8]
Hydrazone Intermediate Incomplete cyclization.[1]Increase reaction temperature/time, optimize catalyst.[6]
Colored Impurities Decomposition of hydrazine starting material.[1]Use high-purity reagents, perform the reaction under an inert atmosphere.
Biaryl Compounds Homocoupling in metal-catalyzed N-arylation.[1]Optimize ligand, catalyst, and stoichiometry.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-1-phenyl-5-methylpyrazole using TFE

Objective: To synthesize the desired regioisomer with high selectivity by employing a fluorinated alcohol as the solvent.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Phenylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,1,1-trifluoro-2,4-pentanedione in TFE.

  • Add phenylhydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: General Procedure for N-Alkylation of a Pyrazole

Objective: To perform the N-alkylation of a pyrazole while being mindful of potential regioisomer formation.

Materials:

  • 3-Trifluoromethyl-1H-pyrazole

  • Alkyl halide (e.g., methyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-trifluoromethyl-1H-pyrazole in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product mixture by column chromatography to separate the N-alkylated regioisomers.

Signaling Pathways and Workflows

Knorr Pyrazole Synthesis Pathway and Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start Unsymmetrical 1,3-Diketone + Hydrazine intermediate Hydrazone Intermediate start->intermediate side_intermediate Alternative Hydrazone Intermediate start->side_intermediate Alternative Attack cyclization Cyclization intermediate->cyclization product Desired Trifluoromethylpyrazole cyclization->product side_cyclization Cyclization side_intermediate->side_cyclization side_product Regioisomeric Side Product side_cyclization->side_product

Caption: Knorr synthesis pathways leading to desired product and regioisomeric side product.

References

Optimization

byproduct identification in the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine?

A common and effective method involves a two-step process:

  • Nitration: The pyrazole ring of a 5-methyl-3-(trifluoromethyl)-1H-pyrazole precursor is nitrated at the C4 position.

  • Reduction: The resulting 4-nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole is then reduced to the desired 4-amino product.[1][2]

Q2: What are the key challenges and potential byproducts in this synthesis?

The primary challenges and potential byproducts are:

  • Regioisomers: The initial synthesis of the pyrazole ring from unsymmetrical starting materials can lead to the formation of regioisomers. For instance, the reaction of trifluoroacetylacetone with hydrazine can produce both 5-methyl-3-(trifluoromethyl)-1H-pyrazole and 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

  • Incomplete Nitration: The nitration step may not go to completion, leaving unreacted starting material.

  • Over-Nitration: Under harsh conditions, dinitration or nitration at other positions of the pyrazole ring or on other functional groups might occur, though this is less common for the pyrazole core.

  • Incomplete Reduction: The reduction of the nitro group may be incomplete, resulting in a mixture of the nitro-intermediate and the final amino product.

  • Byproducts from Side Reactions: Depending on the reducing agent used, other functional groups in the molecule could be affected, or side reactions could lead to the formation of azoxy or azo compounds.

Troubleshooting Guides

Problem 1: Low yield of the desired 5-methyl-3-(trifluoromethyl)-1H-pyrazole precursor.

Possible Cause Suggested Solution
Formation of Regioisomers The reaction of an unsymmetrical β-diketone with hydrazine can lead to a mixture of regioisomers. To improve the regioselectivity, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. These have been shown to dramatically increase the selectivity for the desired isomer.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For the cyclization reaction, ensure the removal of water as it forms to drive the equilibrium towards the product.
Impure Starting Materials Ensure the purity of the trifluoromethyl-β-diketone and hydrazine starting materials. Impurities can lead to side reactions and lower the yield.

Problem 2: Difficulty in the nitration of the pyrazole ring.

Possible Cause Suggested Solution
Insufficiently Activating Conditions Pyrazole rings can be deactivated towards electrophilic substitution. A common nitrating agent is a mixture of fuming nitric acid and sulfuric acid. Ensure the appropriate ratio and concentration of acids are used.
Low Reaction Temperature While controlling the temperature is crucial to prevent side reactions, a temperature that is too low may result in a very slow or incomplete reaction. Carefully optimize the reaction temperature.
Decomposition of Starting Material Harsh nitrating conditions can lead to the decomposition of the starting material. Consider using milder nitrating agents such as acetyl nitrate, or performing the reaction at a lower temperature for a longer duration.

Problem 3: Incomplete reduction of the 4-nitro group.

Possible Cause Suggested Solution
Inactive Catalyst (for catalytic hydrogenation) If using a catalyst like Pd/C, ensure it is fresh and active. The catalyst can be poisoned by impurities in the starting material or solvent.
Insufficient Reducing Agent If using a chemical reducing agent such as SnCl₂ or Fe/HCl, ensure that a sufficient molar excess is used to drive the reaction to completion.
Suboptimal pH The efficiency of some reducing agents is pH-dependent. Ensure the reaction is carried out at the optimal pH for the chosen reducing agent.
Poor Solubility The 4-nitropyrazole intermediate may have poor solubility in the reaction solvent, limiting its contact with the reducing agent or catalyst. Choose a solvent in which the starting material is reasonably soluble at the reaction temperature.

Problem 4: Presence of impurities in the final product.

Possible Cause Suggested Solution
Unreacted Starting Materials or Intermediates Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure complete conversion. Adjust reaction time or conditions as needed.
Formation of Byproducts Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.
Inefficient Purification The final product may require careful purification. Column chromatography on silica gel is a common method. The choice of eluent is critical for good separation. Recrystallization from a suitable solvent can also be an effective purification method.

Experimental Protocols

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (Precursor)

A practical method for the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[3] The separation of these isomers can be achieved based on differences in their boiling points.[3]

Nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

A general procedure for the nitration of pyrazoles involves the use of a nitrating mixture of fuming nitric acid and sulfuric acid.[4]

  • Cool a solution of the pyrazole in concentrated sulfuric acid to 0 °C.

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Filter, wash with water, and dry the crude 4-nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole.

Reduction of 4-nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

A common method for the reduction of nitropyrazoles is catalytic hydrogenation.[1]

  • Dissolve the 4-nitropyrazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Pyrazole Synthesis cluster_1 Functionalization start Trifluoroacetylacetone + Hydrazine pyrazole 5-Methyl-3-(trifluoromethyl)-1H-pyrazole (and regioisomer) start->pyrazole Cyclization nitration Nitration (HNO3/H2SO4) pyrazole->nitration nitro_pyrazole 4-Nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole nitration->nitro_pyrazole reduction Reduction (e.g., Pd/C, H2) nitro_pyrazole->reduction final_product 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine reduction->final_product

Caption: Synthetic workflow for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Troubleshooting_Tree cluster_analysis Initial Analysis cluster_synthesis Synthesis Stage Issues cluster_purification Purification Issues start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Reagents) start->check_conditions purification_method Optimize Purification (Column Chromatography / Recrystallization) start->purification_method regioisomer Problem: Regioisomer Formation Solution: Use Fluorinated Solvents check_conditions->regioisomer incomplete_nitration Problem: Incomplete Nitration Solution: Stronger Nitrating Agent / Optimize Temp. check_conditions->incomplete_nitration incomplete_reduction Problem: Incomplete Reduction Solution: Check Catalyst / Use Excess Reducing Agent check_conditions->incomplete_reduction

Caption: Troubleshooting decision tree for the synthesis.

References

Troubleshooting

Technical Support Center: Stability and Storage of Fluorinated Pyrazole Compounds

Welcome to the Technical Support Center for fluorinated pyrazole compounds. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability and storage of these...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorinated pyrazole compounds. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability and storage of these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for fluorinated pyrazole compounds?

A1: As a general guideline, fluorinated pyrazole compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] It is recommended to protect them from moisture, light, and heat.[3] For long-term storage, temperatures between 2-8°C are often suggested.[2] Avoid exposure to sources of ignition as some compounds may be flammable.[1]

Q2: My fluorinated pyrazole compound is showing a brownish discoloration over time. What could be the cause?

A2: A brownish discoloration in pyrazoline derivatives can be an indication of oxidation.[3] To mitigate this, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light and heat by using amber vials or by wrapping the container in aluminum foil.[3]

Q3: Are there any common materials that are incompatible with fluorinated pyrazole compounds?

A3: Yes, you should avoid storing fluorinated pyrazole compounds with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4][5]

Q4: How does fluorine substitution generally affect the stability of pyrazole compounds?

A4: The inclusion of fluorine atoms in organic molecules, including pyrazoles, often enhances their metabolic stability.[6][7][8] The carbon-fluorine bond is very strong, which can block sites of metabolism and increase the compound's overall robustness.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent biological activity in assays. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.[1][2][3] 2. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storing solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Assess Purity: Re-analyze the purity of the compound using a suitable analytical method like HPLC or UPLC to check for the presence of degradants.
Appearance of unexpected peaks in chromatograms. Degradation of the compound under analytical or experimental conditions.1. Perform Forced Degradation Studies: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.[9][10] 3. Analyze Degradants: Use techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) to identify the mass of the unknown peaks and elucidate their structures.[11]
Low recovery of the compound from a formulation or biological matrix. Instability in the specific matrix or pH.1. Evaluate pH Stability: Determine the stability of your compound across a range of pH values to identify the optimal pH for your formulation or assay buffer. 2. Matrix Effect Study: Investigate potential interactions with components of your matrix that may be causing degradation. 3. Modify Extraction Protocol: Optimize the extraction procedure to minimize degradation during sample preparation.
Discoloration or precipitation in solution. Oxidation, hydrolysis, or poor solubility.1. Inert Atmosphere: For solutions prone to oxidation, purge with an inert gas (argon or nitrogen) before sealing.[3] 2. pH Adjustment: Adjust the pH of the solution to a range where the compound is most stable and soluble. 3. Co-solvents: Consider the use of co-solvents to improve solubility, but first verify their compatibility and lack of reactivity with your compound.

Quantitative Stability Data

The stability of fluorinated pyrazole compounds can vary significantly depending on their specific structure and the conditions to which they are exposed. The following table summarizes forced degradation data for Celecoxib, a well-known fluorinated pyrazole-containing drug, which can serve as a useful reference.

Table 1: Summary of Forced Degradation Studies on Celecoxib

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 0.1 N HCl817 hours40°C~3%[1]
1 N HCl6 hours60°CSignificant[12]
0.1 N HCl24 hours80°CStable[7]
Basic Hydrolysis 0.1 N NaOH817 hours40°C~3%[1]
1 N NaOH6 hours60°CSignificant[12]
0.1 N NaOH24 hours80°CStable[7]
Oxidative Degradation 3-30% H₂O₂817 hours23°C~22%[1]
3.0% H₂O₂6 hours60°CSignificant[12]
5% KMnO₄3 hours80°CSignificant[7]
Thermal Degradation Dry Heat24 hours105°CStable[7]
In River Water-70°CMinimal[11]
Photodegradation UV light24 hoursAmbientStable[7]
Sunlight (in river water)-AmbientMinimal[11]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to assess the stability of a fluorinated pyrazole compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the fluorinated pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). After each time point, cool the solution and neutralize it with an appropriate amount of 1 N NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. After each time point, neutralize the solution with an appropriate amount of 1 N HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose a known quantity of the solid compound to dry heat (e.g., 80°C) in an oven for a specified period. Also, expose a solution of the compound to the same conditions.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.

  • Analyze the samples and calculate the percentage of degradation by comparing the peak area of the parent compound to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Start with a common reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile or methanol.[7]

2. Method Optimization:

  • Analyze a mixture of the stressed samples generated from the forced degradation study.

  • Adjust the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.

  • The method is considered stability-indicating if all peaks are well-resolved.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock_solution->acid base Base Hydrolysis (1N NaOH, RT) stock_solution->base oxidation Oxidative Degradation (30% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (80°C, solid & solution) stock_solution->thermal photo Photodegradation (UV/Vis light) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_uplc HPLC/UPLC Analysis sampling->hplc_uplc lcms LC-MS/MS for Degradant ID hplc_uplc->lcms stability Determine Stability Profile hplc_uplc->stability pathway Elucidate Degradation Pathways lcms->pathway pathway->stability

Caption: Workflow for a forced degradation study of fluorinated pyrazole compounds.

degradation_pathway cluster_degradation Degradation Products parent Fluorinated Pyrazole (Parent Compound) hydrolysis_prod Hydrolysis Products (e.g., ring opening) parent->hydrolysis_prod Acid/Base (H₂O) oxidation_prod Oxidation Products (e.g., N-oxides) parent->oxidation_prod Oxidizing Agent (e.g., H₂O₂) photo_prod Photodegradation Products (e.g., rearrangement) parent->photo_prod Light (hν)

Caption: General degradation pathways for fluorinated pyrazole compounds.

References

Optimization

Technical Support Center: Scale-up Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Welcome to the technical support center for the scale-up synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial-scale production of this key intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis process.

Problem 1: Low Yield in the Formation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Symptom Possible Cause Recommended Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time or gradually raise the temperature while monitoring the reaction progress by GC or HPLC. For the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine, a temperature of 85-95°C is often employed.[1]
Poor mixing in the reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents.
Formation of side productsIncorrect stoichiometry of reactants.Carefully control the molar ratio of the starting materials. An excess of hydrazine can sometimes lead to the formation of byproducts.
Presence of impurities in starting materials.Use high-purity starting materials. Impurities can interfere with the reaction and lead to lower yields.

Problem 2: Poor Regioselectivity during Nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Symptom Possible Cause Recommended Solution
Formation of multiple nitro isomersInappropriate nitrating agent or reaction conditions.The use of a mixed acid system (concentrated nitric acid and sulfuric acid) is common for the nitration of pyrazoles.[2] The regioselectivity can be highly dependent on the temperature and the ratio of the acids.
A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to be effective for the synthesis of 4-nitropyrazole, achieving a high yield of 85%.[2]
Steric hindrance from the methyl and trifluoromethyl groups.The electronic effects of the trifluoromethyl group (electron-withdrawing) and the methyl group (electron-donating) will influence the position of nitration. Careful optimization of the reaction conditions is necessary to favor nitration at the 4-position.
Low conversion to the desired 4-nitro isomerReaction temperature is too low.Gradually increase the reaction temperature. For the synthesis of 4-nitropyrazole, a temperature of 50°C was found to be optimal.[2] However, be aware that higher temperatures can lead to decomposition.[2]
Insufficient amount of nitrating agent.Ensure that the stoichiometry of the nitrating agent is sufficient for complete conversion. An optimized molar ratio of fuming nitric acid to fuming sulfuric acid to concentrated sulfuric acid to pyrazole was found to be 1.5:3:2.1:1 for the synthesis of 4-nitropyrazole.[2]

Problem 3: Incomplete Reduction of 4-nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Symptom Possible Cause Recommended Solution
Reaction stalls before completionCatalyst deactivation.Ensure the catalyst is fresh and active. For reductions of nitropyrazoles, a Ni-Re aqueous slurry with hydrazine hydrate has been reported to be effective, with reactions proceeding smoothly at 40-50°C.[3]
Insufficient reducing agent.Add the reducing agent portion-wise to maintain a steady reaction rate.
Poor mass transfer in a heterogeneous system.Increase agitation to ensure good contact between the substrate, catalyst, and reducing agent.
Formation of hydroxylamine or other partially reduced byproductsReaction conditions are too mild.Increase the reaction temperature or pressure (for catalytic hydrogenation).
Incorrect choice of reducing agent.While catalytic hydrogenation with Pd/C is a common industrial method, other systems like Fe in acidic media or SnCl2 can also be effective.[3]

Problem 4: Difficulty in Purifying the Final Product

Symptom Possible Cause Recommended Solution
Persistent impurities after crystallizationImpurities have similar solubility to the product.Try a different crystallization solvent or a mixture of solvents.
Co-precipitation of impurities.Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool and crystallize.
Oily product that does not solidifyPresence of residual solvent or low-melting impurities.Dry the product under high vacuum. If it remains an oil, consider purification by column chromatography or distillation. A related compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, was purified by column chromatography.[4]
Coloration of the final productPresence of oxidized impurities.Treat a solution of the product with activated carbon before the final crystallization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine?

A1: The most probable industrial synthesis involves a three-step process:

  • Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole: This is typically achieved through the condensation of a β-diketone precursor, such as 4,4,4-trifluoro-1-butane-1,3-dione, with hydrazine.

  • Nitration of the pyrazole ring: The synthesized pyrazole is then nitrated, most likely at the 4-position, using a mixture of nitric and sulfuric acid.

  • Reduction of the nitro group: The resulting 4-nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole is then reduced to the desired 4-amino product.

Q2: What are the key safety precautions for the scale-up synthesis?

A2: The synthesis of fluorinated heterocyclic compounds requires stringent safety measures:

  • Handling of Fluorinated Reagents: Use in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Nitration Step: The nitration reaction is highly exothermic and can be explosive if not controlled properly. Use a blast shield, and add the nitrating agent slowly while carefully monitoring the temperature.

  • Reduction Step: If using catalytic hydrogenation, ensure the reactor is properly purged to remove all oxygen and that there are no potential ignition sources. If using hydrazine, be aware of its toxicity and handle it with care.

  • Waste Disposal: Dispose of all chemical waste according to local regulations. Quench any unreacted reagents carefully.

Q3: How can I improve the regioselectivity of the nitration step?

A3: Controlling the regioselectivity of nitration is a common challenge. Here are some strategies:

  • Temperature Control: The temperature can have a significant impact on the isomer distribution. It is crucial to maintain a consistent and optimized temperature throughout the reaction.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and fuming sulfuric acid has been shown to be effective in directing nitration to the 4-position of the pyrazole ring.[2]

  • Order of Addition: The order in which the reagents are added can also influence the outcome. It is generally recommended to add the nitrating agent to the solution of the pyrazole.

Q4: What are the most common impurities I should expect?

A4: Potential impurities can arise from each step of the synthesis:

  • From Pyrazole Synthesis: Unreacted starting materials and regioisomers of the pyrazole.

  • From Nitration: Other nitro isomers (e.g., 5-nitro-3-methyl-1-(trifluoromethyl)-1H-pyrazole), and dinitrated byproducts.

  • From Reduction: Partially reduced intermediates such as the corresponding hydroxylamine or nitroso derivatives, and over-reduced byproducts.

Q5: What are the recommended purification methods for the final product at an industrial scale?

A5: For large-scale purification, the following methods are generally employed:

  • Crystallization: This is the most common and cost-effective method for purifying solid products. The choice of solvent is critical to achieve high purity and yield.

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

  • Chromatography: While often used at the lab scale, large-scale chromatography can be expensive but may be necessary to achieve very high purity.

Experimental Protocols

While a specific, validated scale-up protocol for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is not publicly available, the following protocols for related compounds can be adapted and optimized.

Protocol 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (Regioisomer) [4]

  • Reaction: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methyl hydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.

  • Heating: The reaction mixture was heated at 85°C for 12 hours.

  • Work-up: The mixture was cooled to ambient temperature and concentrated in vacuo. The residue was diluted with saturated aqueous NaHCO3 solution (250 mL) and extracted with ethyl acetate (2 x 250 mL).

  • Purification: The combined organic layers were washed with water (250 mL), brine (250 mL), dried over Na2SO4, and concentrated. The crude product was purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Nitropyrazole [2]

  • Reaction Setup: Pyrazole was reacted with concentrated sulfuric acid to form pyrazole sulfate.

  • Nitration: A mixture of 98% fuming nitric acid and 20% fuming sulfuric acid was used as the nitrating agent.

  • Optimized Conditions: The optimal molar ratio of reactants was found to be n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1. The reaction was carried out at 50°C for 1.5 hours.

  • Yield: This method achieved a product yield of 85%.

Visualizations

Scale_up_Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Purification Start Ethyl 4,4,4-trifluoroacetoacetate + Hydrazine Reaction1 Condensation Reaction Start->Reaction1 Product1 5-methyl-3-(trifluoromethyl)-1H-pyrazole Reaction1->Product1 Reaction2 Nitration (HNO3/H2SO4) Product1->Reaction2 Product2 4-nitro-5-methyl-3-(trifluoromethyl)-1H-pyrazole Reaction2->Product2 Reaction3 Reduction (e.g., Catalytic Hydrogenation) Product2->Reaction3 Product3 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Purification Crystallization / Distillation Product3->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the scale-up synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Troubleshooting_Nitration Start Low Yield of 4-Nitro Isomer Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the nitrating agent concentration correct? A1_Yes->Q2 Action1 Adjust temperature to optimal range (e.g., ~50°C) A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there significant side products? A2_Yes->Q3 Action2 Use fuming HNO3/H2SO4 for better regioselectivity A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Optimize stoichiometry and reaction time to minimize byproduct formation A3_Yes->Action3 End Improved Yield A3_No->End Action3->End

Caption: Troubleshooting logic for the nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

References

Troubleshooting

Technical Support Center: Managing Regioisomeric Mixtures in Knorr Pyrazole Synthesis

Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioisomeric mixtures,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioisomeric mixtures, a common challenge in this synthetic methodology. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of the Knorr pyrazole synthesis and why is their formation a concern?

A1: In the Knorr pyrazole synthesis, regioisomers are structural isomers that arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The hydrazine can attack either of the two different carbonyl groups, leading to two possible pyrazole products with distinct substitution patterns on the ring.[2] Controlling the formation of a specific regioisomer is critical, especially in drug discovery and development, as different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr synthesis is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups, favoring attack at the less hindered site.[3]

  • Electronic Effects: The electronic properties of the substituents play a significant role. Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can change the initial site of attack.[4]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to more conventional solvents like ethanol.[5]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final ratio of the regioisomers.[6]

Q3: What are the most effective methods for characterizing and quantifying a mixture of pyrazole regioisomers?

A3: The most powerful technique for characterizing and quantifying pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously determine the structure of each isomer by identifying through-space interactions between protons on the substituents and the pyrazole ring. ¹H and ¹³C NMR can also be used to calculate the ratio of the regioisomers in a mixture. Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also valuable for separating and quantifying the isomers.

Q4: Can I separate a mixture of pyrazole regioisomers if the synthesis is not selective?

A4: Yes, it is often possible to separate a mixture of pyrazole regioisomers. The most common and effective method is silica gel column chromatography.[6] Since regioisomers, despite their structural similarity, often have different polarities, a careful selection of the eluent system can allow for their separation. Thin Layer Chromatography (TLC) should be used first to screen for an optimal solvent system that provides good separation between the two isomers.[1] In some cases, if the regioisomers are crystalline solids with different solubilities, fractional crystallization can also be an effective separation technique.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Regioselectivity Inherent Substrate Properties: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are not significant enough to favor one reaction pathway.Modify the Substrate: If possible, introduce a bulky group or a strong electron-withdrawing group to one of the substituents on the 1,3-dicarbonyl to create a significant steric or electronic bias. Change the Hydrazine: The choice of substituted hydrazine can influence selectivity.
Suboptimal Reaction Conditions: The solvent, temperature, or pH are not optimized for regioselectivity.Solvent Screening: Test a range of solvents, with a particular focus on fluorinated alcohols like TFE and HFIP, which are known to improve regioselectivity.[5] Temperature Optimization: Vary the reaction temperature to see if it influences the regioisomeric ratio. pH Control: Adjust the pH of the reaction mixture. For arylhydrazines, acidic conditions may favor one isomer, while neutral conditions might favor the other.
Major Product is the Undesired Regioisomer Intrinsic Reactivity: The inherent electronic and steric factors of your starting materials preferentially lead to the formation of the undesired isomer under standard conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with a hydrazine, the initial attack is likely to occur at the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group.[3]Strategic Solvent Choice: Utilize fluorinated alcohols (TFE or HFIP) to potentially reverse or enhance the regioselectivity.[5] Alternative Synthetic Routes: Consider alternative methods for pyrazole synthesis that offer better regiocontrol, such as the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.
Difficulty Separating Regioisomers Similar Polarity: The two regioisomers have very similar polarities, making them difficult to separate by standard column chromatography.Optimize Chromatography:     - Extensive Eluent Screening: Perform a thorough screening of various solvent systems with different polarities using TLC to find an eluent that provides the best possible separation.[1]     - Use High-Performance Flash Chromatography: This can provide better resolution than standard gravity column chromatography.     - Consider a Different Stationary Phase: If silica gel is not effective, try other stationary phases like alumina or reverse-phase silica. Fractional Crystallization: If the isomers are solids, attempt to separate them by fractional crystallization from a suitable solvent.
Ambiguous Spectroscopic Data Overlapping Signals: The signals for the two regioisomers in the ¹H or ¹³C NMR spectra are overlapping, making it difficult to assign the structures and determine the ratio.Use 2D NMR: Employ 2D NMR techniques like COSY, HSQC, HMBC, and especially NOESY to unambiguously assign the structures of the regioisomers. Lanthanide Shift Reagents: In some cases, the use of a lanthanide shift reagent can help to resolve overlapping signals in the ¹H NMR spectrum. Derivatization: Chemically converting the pyrazole mixture to a derivative might lead to better separation of the NMR signals.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis

This table summarizes the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, while Regioisomer B has the N-substituent adjacent to the R² group.

1,3-Dicarbonyl (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
CF₃, 2-FurylMethylhydrazineEtOH15:8580[5]
CF₃, 2-FurylMethylhydrazineTFE85:1582[5]
CF₃, 2-FurylMethylhydrazineHFIP97:385[5]
Ph, MeMethylhydrazineEtOH67:3375[5]
Ph, MeMethylhydrazineTFE80:2078[5]
Ph, MeMethylhydrazineHFIP90:1080[5]
CF₃, PhPhenylhydrazineEtOH40:6088[5]
CF₃, PhPhenylhydrazineTFE95:590[5]
CF₃, PhPhenylhydrazineHFIP>99:192[5]

Table 2: Effect of Substituents on Regioselectivity in Ethanol

This table illustrates the influence of electronic and steric effects of substituents on the 1,3-dicarbonyl compound on the regioisomeric ratio when the reaction is carried out in ethanol.

1,3-Dicarbonyl (R¹, R²)HydrazineRegioisomeric Ratio (A:B)Total Yield (%)
Me, MePhenylhydrazineN/A (symmetrical)95
Ph, MePhenylhydrazine98:290
4-NO₂-Ph, MePhenylhydrazine>99:192
4-MeO-Ph, MePhenylhydrazine95:588
t-Bu, MePhenylhydrazine>99:185

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols

This protocol describes a general method for the Knorr condensation that favors the formation of one regioisomer through the use of a fluorinated alcohol as the solvent.[5]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol outlines a rapid, microwave-assisted synthesis of pyrazoles.

  • Materials:

    • 1,3-dicarbonyl compound (1.0 mmol)

    • Hydrazine derivative (1.1 mmol)

    • Glacial acetic acid (5 mL)

  • Procedure:

    • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol).

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and for a specific duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions should be optimized for the specific substrates being used.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.

Mandatory Visualizations

Knorr_Mechanism cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B 1,3-Dicarbonyl 1,3-Dicarbonyl Attack at C1 Attack at C1 1,3-Dicarbonyl->Attack at C1 R-NH-NH2 Attack at C2 Attack at C2 1,3-Dicarbonyl->Attack at C2 R-NH-NH2 Hydrazine Hydrazine Intermediate_A Intermediate_A Attack at C1->Intermediate_A Cyclization Regioisomer_A Regioisomer_A Intermediate_A->Regioisomer_A Dehydration Intermediate_B Intermediate_B Attack at C2->Intermediate_B Cyclization Regioisomer_B Regioisomer_B Intermediate_B->Regioisomer_B Dehydration

Caption: Reaction mechanism of the Knorr pyrazole synthesis leading to two possible regioisomers.

Troubleshooting_Workflow start Start: Knorr Pyrazole Synthesis check_regio Analyze Regioisomeric Ratio (e.g., by NMR) start->check_regio is_selective Is Regioselectivity > 95:5? check_regio->is_selective end_good End: Desired Regioisomer Obtained is_selective->end_good Yes troubleshoot Troubleshoot: Poor Regioselectivity is_selective->troubleshoot No change_solvent Change Solvent (e.g., HFIP, TFE) troubleshoot->change_solvent change_temp Optimize Temperature troubleshoot->change_temp change_ph Adjust pH troubleshoot->change_ph separate Separate Isomers (Column Chromatography) troubleshoot->separate change_solvent->check_regio change_temp->check_regio change_ph->check_regio separate->end_good

Caption: A logical workflow for troubleshooting poor regioselectivity in the Knorr synthesis.

Separation_Characterization start Crude Reaction Mixture (Regioisomeric Mixture) tlc TLC Analysis for Solvent System Optimization start->tlc column Silica Gel Column Chromatography tlc->column fractions Collect Fractions column->fractions analyze_fractions Analyze Fractions by TLC fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure isomer_a Pure Regioisomer A combine_pure->isomer_a isomer_b Pure Regioisomer B combine_pure->isomer_b characterize Structural Characterization (NMR, MS, etc.) isomer_a->characterize isomer_b->characterize noesy NOESY for Unambiguous Structure Assignment characterize->noesy

Caption: Experimental workflow for the separation and characterization of pyrazole regioisomers.

References

Optimization

troubleshooting guide for low conversion rates in pyrazole synthesis

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, with a particular focus on addressi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, with a particular focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why is the conversion rate of my pyrazole synthesis consistently low?

Low conversion rates in pyrazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] Common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions.[2] Hydrazine derivatives, in particular, can degrade over time.[1]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and pH are critical and may require optimization.[1]

  • Side Reactions: The formation of byproducts, such as regioisomers or products from incomplete cyclization, can consume starting materials and reduce the yield of the desired pyrazole.[1][2]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[3]

Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]

Strategies to improve regioselectivity include:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[2]

  • pH Control: Adjusting the pH of the reaction mixture can favor the formation of one regioisomer over the other.[2] Acidic conditions may promote a different reaction pathway compared to neutral or basic conditions.[2]

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can direct the reaction towards the desired isomer.[3]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it can also promote the formation of colored byproducts.[1]

To mitigate this and obtain a purer product:

  • Use a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[1]

  • Purification Techniques: Purification of the crude product through recrystallization or column chromatography is often effective in removing these colored impurities.[1]

Troubleshooting Guides

Guide 1: Addressing Low Conversion Rates

This guide provides a systematic approach to troubleshooting low conversion rates in your pyrazole synthesis.

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions check_purity->check_conditions Purity Confirmed action_purity Use fresh/purified reagents check_purity->action_purity check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions Optimized action_conditions Optimize temperature, time, stoichiometry, solvent, catalyst check_conditions->action_conditions optimize_purification Optimize Purification check_side_reactions->optimize_purification Side Reactions Minimized action_side_reactions Adjust stoichiometry, change solvent/catalyst check_side_reactions->action_side_reactions success Improved Conversion Rate optimize_purification->success Purification Optimized action_purification Optimize recrystallization solvent, adjust chromatography conditions optimize_purification->action_purification Knorr_Synthesis_Workflow start Start dissolve Dissolve 1,3-dicarbonyl compound in solvent start->dissolve add_hydrazine Add hydrazine derivative dissolve->add_hydrazine react Stir/heat the reaction mixture add_hydrazine->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Reaction workup monitor->workup Reaction complete purify Purify the crude product workup->purify end Characterize final product purify->end Pyrazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Nucleophilic attack - H2O Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Cyclic Intermediate Cyclic Intermediate Hydrazone/Enamine->Cyclic Intermediate Intramolecular cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration - H2O

References

Troubleshooting

Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenge of controlling regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product.[1] The control of regioisomer formation is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically favor the formation of one regioisomer.[2]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis. These include:

  • Use of 1,3-Dicarbonyl Surrogates: Precursors such as β-enaminones can be used to achieve better regiocontrol due to the differentiated reactivity of the carbonyl and enamine functionalities.[3]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene. It offers a different pathway to the pyrazole core and can provide excellent regioselectivity.

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when substituents on the starting materials are sterically and electronically similar.[4][5]

Q4: How does microwave-assisted synthesis influence the regioselectivity of pyrazole formation?

A4: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for controlling regioselectivity in pyrazole synthesis. The rapid and efficient heating provided by microwaves can sometimes favor the formation of the thermodynamically more stable regioisomer. This can lead to shorter reaction times, higher yields, and improved regioselectivity compared to conventional heating methods. However, the outcome is substrate-dependent and requires empirical optimization.

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.

  • Solution 1: Modify the Solvent System. This is often the most straightforward approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly favor the formation of one regioisomer.[2]

  • Solution 2: Adjust the Reaction pH. If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider a more regioselective method such as a 1,3-dipolar cycloaddition or the reaction of an N-alkylated tosylhydrazone with a terminal alkyne.[4][5]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[4][5]

  • Solution 2: Utilize a β-Enaminone Precursor. Synthesis of pyrazoles from β-enaminones and hydrazines often provides a high degree of regioselectivity. The reaction typically proceeds via attack of the hydrazine at the carbonyl carbon followed by cyclization.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers. Careful packing of the column and slow elution are crucial for achieving good separation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol36:6499
CF₃, PhenylMethylhydrazineTFE85:1599
CF₃, PhenylMethylhydrazineHFIP97:398
CF₂CF₃, PhenylMethylhydrazineEthanol64:3693
CF₂CF₃, PhenylMethylhydrazineTFE98:299
CF₂CF₃, PhenylMethylhydrazineHFIP>99:<199
CO₂Et, PhenylMethylhydrazineEthanol44:5686
CO₂Et, PhenylMethylhydrazineTFE89:1199
CO₂Et, PhenylMethylhydrazineHFIP93:798

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R², and Regioisomer B has the N-substituent adjacent to R¹.

Table 2: Regioselectivity of Alternative Pyrazole Synthesis Methods

MethodReactant 1Reactant 2ConditionsRegioselectivityYield (%)
From TosylhydrazoneN-methyl-p-toluenesulfonylhydrazonePhenylacetylenet-BuOK, 18-crown-6, Pyridine, 0 °CComplete (1,3,5-trisubstituted)76
From TosylhydrazoneN-benzyl-p-toluenesulfonylhydrazone4-ethynyltoluenet-BuOK, 18-crown-6, Pyridine, 0 °CComplete (1,3,5-trisubstituted)85
1,3-Dipolar CycloadditionBenzaldehyde tosylhydrazone(E)-β-nitrostyreneK₂CO₃, MeOH, rtHigh (single regioisomer observed)92
From β-enaminone3-dimethylamino-1-phenylprop-2-en-1-oneHydrazine hydrateEthanol, refluxHigh (single regioisomer observed)85-95

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Potassium tert-butoxide (t-BuOK) (2.0 eq)

    • 18-crown-6 (0.5 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[4][5]

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl p1 Pathway A R1_CO_CH2_CO_R2->p1 Attack at C=O (adjacent to R¹) p2 Pathway B R1_CO_CH2_CO_R2->p2 Attack at C=O (adjacent to R²) R3_NHNH2 Substituted Hydrazine R3_NHNH2->p1 R3_NHNH2->p2 Regioisomer_A Regioisomer A p1->Regioisomer_A Regioisomer_B Regioisomer B p2->Regioisomer_B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start: Poor Regioselectivity (e.g., 1:1 mixture) Change_Solvent Strategy 1: Change Solvent to Fluorinated Alcohol (TFE/HFIP) Start->Change_Solvent Analyze_Ratio Analyze Regioisomeric Ratio Change_Solvent->Analyze_Ratio Adjust_pH Strategy 2: Adjust Reaction pH (Acidic/Basic) Adjust_pH->Analyze_Ratio Change_Method Strategy 3: Change Synthetic Method (e.g., 1,3-Dipolar Cycloaddition) Success Success: Desired Regioisomer is Major Product Analyze_Ratio->Success Ratio > 90:10 Failure Still Poor Selectivity Analyze_Ratio->Failure Ratio < 90:10 Failure->Adjust_pH Failure->Change_Method Synthesis_Decision_Tree Start Desired Pyrazole Substitution Pattern? Substrates_Available Available Starting Materials? Start->Substrates_Available Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone? Substrates_Available->Unsymmetrical_Diketone 1,3-Dicarbonyl + Hydrazine Tosylhydrazone_Alkyne Tosylhydrazone + Terminal Alkyne? Substrates_Available->Tosylhydrazone_Alkyne Other Knorr Knorr Synthesis Unsymmetrical_Diketone->Knorr Yes, with significant steric/electronic bias Knorr_Fluorinated Knorr Synthesis (Fluorinated Solvent) Unsymmetrical_Diketone->Knorr_Fluorinated Yes, with minor steric/electronic bias Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Tosylhydrazone_Alkyne->Dipolar_Cycloaddition No Tosylhydrazone_Method Tosylhydrazone Method Tosylhydrazone_Alkyne->Tosylhydrazone_Method Yes

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Celecoxib and Other Kinase Inhibitors: A Guide for Researchers

An in-depth comparison of the pyrazole-based compound Celecoxib with other notable kinase inhibitors, focusing on their target selectivity, inhibitory activity, and the signaling pathways they modulate. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the pyrazole-based compound Celecoxib with other notable kinase inhibitors, focusing on their target selectivity, inhibitory activity, and the signaling pathways they modulate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.

The 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. While not a prominent kinase inhibitor in its own right, this pyrazole core is a key feature of the well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib. Interestingly, beyond its established role as a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib has been shown to exhibit off-target activity against several protein kinases. This dual activity has sparked interest in its potential as a lead compound for the development of novel kinase inhibitors.

This guide provides a comparative analysis of Celecoxib against a panel of established kinase inhibitors with a pyrazole or similar heterocyclic core: AT9283, Tozasertib, and Danusertib, which are known for their potent inhibition of Aurora kinases. The comparison extends to the off-target kinases of Celecoxib, namely 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Glycogen Synthase Kinase 3 (GSK3).

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro inhibitory activities of Celecoxib and other selected kinase inhibitors against their primary targets and other relevant kinases.

Table 1: Inhibitory Activity of Celecoxib against COX and Off-Target Kinases

CompoundTarget KinaseIC50 (nM)
CelecoxibCOX-115000[1]
COX-240[2][3][4]
PDK15000[5]
GSK3βNot widely reported

Table 2: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)
AT9283 Aurora A1-30[6][7]
Aurora B1-30[6][7]
JAK21.2[8]
JAK31.1[8]
Abl (T315I)1-30[6][7]
Tozasertib (VX-680) Aurora A0.6[9]
Aurora B18[9]
Aurora C4.6[9]
Danusertib (PHA-739358) Aurora A13[10][11][12]
Aurora B79[10][11][12]
Aurora C61[10][11][12]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their cellular effects and therapeutic potential.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, including centrosome maturation, spindle formation, and cytokinesis.[13] Their dysregulation is a common feature in many cancers.

cluster_0 G2 Phase cluster_1 M Phase (Mitosis) Centrosome Duplication Centrosome Duplication Aurora Kinase A Aurora Kinase A Centrosome Duplication->Aurora Kinase A regulates Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation enables Aurora Kinase B Aurora Kinase B Chromosome Segregation->Aurora Kinase B regulates Cytokinesis Cytokinesis Aurora Kinase A->Spindle Assembly promotes Aurora Kinase B->Cytokinesis promotes AT9283 AT9283 AT9283->Aurora Kinase A AT9283->Aurora Kinase B Tozasertib Tozasertib Tozasertib->Aurora Kinase A Tozasertib->Aurora Kinase B Danusertib Danusertib Danusertib->Aurora Kinase A Danusertib->Aurora Kinase B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

AT9283, Tozasertib, and Danusertib are potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

PDK1 Signaling Pathway

PDK1 is a master kinase that sits at the crossroads of multiple signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival.[8][10][12]

Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates & activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation promote Celecoxib Celecoxib Celecoxib->PDK1

Caption: The PI3K/PDK1/Akt Signaling Pathway.

Celecoxib has been shown to inhibit PDK1, thereby interfering with the pro-survival Akt signaling pathway.[5]

GSK3 Signaling Pathway

GSK3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[7][11][14][15]

cluster_wnt Wnt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex\n(Axin, APC, GSK3) Destruction Complex (Axin, APC, GSK3) Dishevelled->Destruction Complex\n(Axin, APC, GSK3) inhibits β-catenin β-catenin Destruction Complex\n(Axin, APC, GSK3)->β-catenin phosphorylates for degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription activates Celecoxib Celecoxib Celecoxib->GSK3

Caption: Simplified Wnt/β-catenin Signaling Pathway involving GSK3.

Some studies suggest that Celecoxib can modulate GSK3 activity, although this is not its primary mechanism of action.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are generalized protocols for key in vitro kinase inhibition assays. For specific experimental conditions, it is imperative to consult the original research articles cited for the IC50 values.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor ADP + Phosphorylated Substrate + remaining ATP ADP + Phosphorylated Substrate + remaining ATP Kinase + Substrate + ATP + Inhibitor->ADP + Phosphorylated Substrate + remaining ATP ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate + remaining ATP->ADP + Phosphorylated Substrate remaining ATP remaining ATP Reaction Terminated Reaction Terminated remaining ATP->Reaction Terminated depleted ADP ADP ATP ATP ADP->ATP converted to Light Light ATP->Light Luciferase/Luciferin

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. Incubate at a specified temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation at different inhibitor concentrations.

Conclusion

While Celecoxib's primary pharmacological action is the inhibition of COX-2, emerging evidence of its off-target effects on protein kinases such as PDK1 and GSK3 highlights its potential as a scaffold for the development of novel kinase inhibitors. In comparison to dedicated and potent Aurora kinase inhibitors like AT9283, Tozasertib, and Danusertib, Celecoxib's kinase inhibitory activity is significantly weaker. However, its well-established safety profile and oral bioavailability make it an attractive starting point for medicinal chemistry efforts aimed at optimizing its kinase inhibitory properties while potentially reducing its COX-2 activity to mitigate associated side effects. Further comprehensive kinase profiling and structure-activity relationship studies are warranted to fully explore the potential of the pyrazole core of Celecoxib in the design of next-generation kinase inhibitors.

References

Comparative

Pyrazole Derivatives as Potent Enzyme Inhibitors: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives' performance as enzyme inhibitors, supported by experimental data. Pyrazole-based compo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives' performance as enzyme inhibitors, supported by experimental data. Pyrazole-based compounds have emerged as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.

This guide focuses on the comparative inhibitory activities of various pyrazole derivatives against three key enzyme families: Cyclooxygenases (COX), Protein Kinases, and Xanthine Oxidase. The versatility of the pyrazole ring allows for a wide range of structural modifications, enabling the fine-tuning of potency and selectivity against specific enzyme targets.[1][2]

Comparative Analysis of Enzyme Inhibition

The inhibitory potency of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Cyclooxygenase (COX) Inhibition

Pyrazole derivatives are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[1] There are two primary isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 over COX-1 is a key goal in NSAID development to minimize gastrointestinal side effects.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>100.04>250
Phenylbutazone2.74.30.63
SC-558100.06167
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleNot specifiedNot specifiedNot specified
Trimethoxy derivative 5fNot specified1.50Not specified
Trimethoxy derivative 6fNot specified1.15Not specified

Data for Celecoxib, Phenylbutazone, and SC-558 are representative values from in vitro assays.[1] Data for the trimethoxy derivatives 5f and 6f demonstrate their potent COX-2 inhibitory action.[3]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4][5] Pyrazole-based compounds have been developed as potent kinase inhibitors.[6][7]

CompoundTarget KinaseIC50 (nM)
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37
StaurosporineJNK350
AfuresertibAkt10.08 (Ki)
Compound 2 (Afuresertib analog)Akt11.3
AZ-23TrkA, TrkB2, 8

The data for N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide and Staurosporine are based on in vitro kinase assays for JNK3 inhibition.[6] Afuresertib and its analog show potent inhibition of Akt1.[7] AZ-23 is a potent inhibitor of Trk kinases.[7]

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[8][9] Several pyrazole derivatives have shown significant xanthine oxidase inhibitory activity.[8][10]

CompoundXanthine Oxidase IC50 (µM)
Pyrazole derivative 10.83
Pyrazole derivative 720.0028
Pyrazole derivative 730.0034
Allopurinol (Reference)2.3

Pyrazole derivative 1 demonstrated potent xanthine oxidase inhibitory activity.[8] Pyrazole derivatives 72 and 73 exhibited highly potent inhibition in the nanomolar range.[10] Allopurinol is a standard clinical inhibitor of xanthine oxidase.[10]

Experimental Protocols

Standardized methodologies are crucial for the comparative analysis of enzyme inhibitors. Below are detailed protocols for key in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the COX enzyme (either COX-1 or COX-2) to the wells of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control.

  • Add the COX Cofactor and COX Probe to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the fluorescence intensity using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies kinase activity and inhibition to determine IC50 values.[6]

Materials:

  • Purified kinase (e.g., JNK3)

  • Specific peptide substrate (e.g., ATF-2)

  • ATP

  • Reaction buffer

  • Test compounds dissolved in DMSO

  • Reagent to detect remaining ATP (e.g., Kinase-Glo®)

  • 96-well plate

  • Luminometer

Procedure:

  • Set up kinase reactions in a 96-well plate format. Each well contains the kinase, peptide substrate, and ATP in the reaction buffer.

  • Add serial dilutions of the test compounds to the reaction wells. Include a control reaction without any inhibitor.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add a reagent that detects the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

  • Read the plate using a luminometer to measure the light output from each well.

Data Analysis:

  • Convert the luminescence signals into the percentage of kinase activity relative to the control.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizing Pathways and Workflows

COX Inflammatory Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Inhibitors Pyrazole Derivatives (NSAIDs) Inhibitors->COX1 Inhibitors->COX2

Inhibition of COX-1 and COX-2 by pyrazole-based NSAIDs.
Experimental Workflow for In Vitro Enzyme Inhibition Assay

The diagram below outlines a typical workflow for determining the inhibitory activity of pyrazole derivatives.

Experimental_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Pyrazole Derivatives Start->Compound_Prep Assay_Setup Set up Enzyme Assay (e.g., in 96-well plate) Compound_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Measure Enzyme Activity (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End: Comparative Analysis IC50_Determination->End

Generalized workflow for an in vitro enzyme inhibition assay.

References

Validation

A Comparative Analysis of the Biological Activity of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and Celecoxib

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biological activity of the synthetic intermediate 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and the w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the synthetic intermediate 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. While celecoxib's mechanism of action is thoroughly characterized, publicly available data on the specific biological activity of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, particularly concerning cyclooxygenase (COX) inhibition, is limited. This guide, therefore, focuses on the established activity of celecoxib and the broader context of the pyrazole scaffold in COX inhibition, highlighting the structural similarities and differences.

Introduction

Mechanism of Action and Target Enzymes

Celecoxib exerts its therapeutic effects through the selective inhibition of COX-2.[1] The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3] By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][3]

The pyrazole scaffold is a common feature in many COX inhibitors.[4] Structure-activity relationship studies have revealed that the substituents on the pyrazole ring are crucial for both the potency and selectivity of COX-2 inhibition.[5] For celecoxib, the 1,5-diarylpyrazole structure is a key determinant of its activity.[6]

While direct evidence is lacking for 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, its structural similarity to the core of celecoxib suggests a potential for interaction with COX enzymes. However, the absence of the key pharmacophoric features of celecoxib, such as the p-sulfonamidophenyl group at the N1 position and the p-tolyl group at the C5 position, makes it unlikely to exhibit the same potent and selective COX-2 inhibitory activity.

Quantitative Comparison of Biological Activity

As of the latest literature review, no direct experimental data (e.g., IC50 values) for the COX-1/COX-2 inhibitory activity of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has been reported. The following table summarizes the known quantitative data for celecoxib.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-1~15 µM~30[2]
COX-2~0.045 µM[7]

Signaling Pathways

The primary signaling pathway affected by celecoxib is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes. By inhibiting COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

Arachidonic Acid Cascade and Celecoxib Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->PGG2 Inhibits COX-2 Experimental Workflow for COX Inhibition Assay A Prepare serial dilutions of test compound and controls C Add test compound/controls to wells A->C B Add assay buffer and COX enzyme (COX-1 or COX-2) to 96-well plate B->C D Pre-incubate at 37°C C->D E Initiate reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Terminate reaction F->G H Quantify PGE2 production using EIA G->H I Calculate % inhibition and determine IC50 H->I

References

Comparative

Comparative Guide to the Validation of Bioactivity Assays for Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of novel pyrazole compounds in various bioactivity assays, supported by experimental data fro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel pyrazole compounds in various bioactivity assays, supported by experimental data from recent studies. It details the methodologies for key experiments and visualizes critical workflows and biological pathways to aid in the validation and assessment of new chemical entities.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous bioactive molecules.[1] Their versatile scaffold has led to the development of drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The validation of the biological activity of newly synthesized pyrazole compounds is a critical step in the drug discovery pipeline, requiring standardized assays to quantify and compare their efficacy against established alternatives. This guide focuses on two primary areas of bioactivity: anticancer and antimicrobial effects.

Anticancer Activity of Novel Pyrazole Compounds

A key strategy in cancer therapy is the inhibition of uncontrolled cell proliferation.[4] Novel pyrazole derivatives have been extensively studied for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Comparative Performance Data (Anticancer)

The following table summarizes the cytotoxic activity (IC50) of selected novel pyrazole-indole hybrids compared to the standard chemotherapeutic drug, Doxorubicin. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrazole-Indole Hybrid (7a) HepG2 (Liver Carcinoma)6.1 ± 1.9[5][6]
Novel Pyrazole-Indole Hybrid (7b) HepG2 (Liver Carcinoma)7.9 ± 1.9[5][6]
Doxorubicin (Standard) HepG2 (Liver Carcinoma)24.7 ± 3.2[5][6]
Novel Pyrazole-Indole Hybrid (7a) MCF-7 (Breast Adenocarcinoma)> 10.6 ± 2.3[5][6]
Novel Pyrazole-Indole Hybrid (7b) MCF-7 (Breast Adenocarcinoma)> 10.6 ± 2.3[5][6]
Doxorubicin (Standard) MCF-7 (Breast Adenocarcinoma)64.8 ± 4.1[5][6]
Novel Pyrazole Derivative (59) HepG2 (Liver Carcinoma)2.0[7]
Cisplatin (Standard) HepG2 (Liver Carcinoma)5.5[7]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][8]

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds or a standard drug (e.g., Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualization of Cellular Pathway and Workflow

Many pyrazole compounds exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, or by inducing apoptosis (programmed cell death).[5]

cluster_workflow General Workflow for Anticancer Assay Validation Start Synthesize Novel Pyrazole Compound Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screen IC50 Determine IC50 Values vs. Cancer Cell Lines Screen->IC50 Compare Compare Potency with Standard Drug (e.g., Doxorubicin) IC50->Compare Mechanism Mechanism of Action Studies (e.g., Enzyme Assay, Apoptosis) Compare->Mechanism End Identify Lead Compound Mechanism->End

Caption: Workflow for anticancer bioactivity screening of pyrazole compounds.

cluster_pathway Targeted Apoptosis Pathway Pyrazole Novel Pyrazole Compound CDK2 CDK-2 Inhibition Pyrazole->CDK2 inhibits Bax ↑ Pro-apoptotic Bax Protein Pyrazole->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 Protein Pyrazole->Bcl2 G1S G1/S Phase Cell Cycle Arrest CDK2->G1S leads to Apoptosis Apoptosis (Cell Death) G1S->Apoptosis Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis triggers

Caption: Potential mechanism of action for anticancer pyrazole compounds.[5][6]

Antimicrobial Activity of Novel Pyrazole Compounds

With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents.[9] Pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Performance Data (Antimicrobial)

The following table summarizes the antimicrobial activity (MIC) of selected novel pyrazole carbothiohydrazides compared to standard antimicrobial drugs. Lower MIC values indicate greater potency.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Novel Pyrazole (21a) Staphylococcus aureus (Gram +)62.5[9]
Chloramphenicol (Standard) Staphylococcus aureus (Gram +)>62.5[9]
Novel Pyrazole (21a) Escherichia coli (Gram -)125[9]
Chloramphenicol (Standard) Escherichia coli (Gram -)125[9]
Novel Pyrazole (21a) Aspergillus flavus (Fungus)2.9[9]
Clotrimazole (Standard) Aspergillus flavus (Fungus)>2.9[9]
Novel Pyrazole (23h) Multi-drug resistant bacteria0.25[10]
Gatifloxacin (Standard) Multi-drug resistant bacteria1.00[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5x10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The novel pyrazole compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]

Visualization of Antimicrobial Screening Workflow

cluster_workflow_antimicrobial General Workflow for Antimicrobial Assay Validation Start Select Test Microorganisms (Bacteria & Fungi) Assay Perform Susceptibility Assay (e.g., Broth Microdilution) Start->Assay MIC Determine Minimum Inhibitory Concentration (MIC) Assay->MIC Compare Compare Efficacy with Standard Antibiotics MIC->Compare SAR Analyze Structure-Activity Relationship (SAR) Compare->SAR End Identify Promising Antimicrobial Lead SAR->End

Caption: Workflow for antimicrobial bioactivity screening and validation.

References

Validation

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyrazole derivatives, a versatile scaffold in med...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyrazole derivatives, a versatile scaffold in medicinal chemistry and agrochemistry. We will explore two key biological activities: cyclooxygenase (COX) inhibition for anti-inflammatory applications and gamma-aminobutyric acid (GABA) receptor modulation for insecticidal purposes. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the SAR of these compounds and their alternatives.

I. Trifluoromethylpyrazoles as Cyclooxygenase (COX) Inhibitors

Trifluoromethylpyrazole derivatives are a cornerstone in the development of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group at the 3-position and a para-sulfonamide phenyl group at the 1-position of the pyrazole ring are critical for potent and selective COX-2 inhibition.

Comparative Analysis of COX Inhibitors

The following table summarizes the in vitro inhibitory activity of the trifluoromethylpyrazole derivative celecoxib and a close analog against COX-1 and COX-2 enzymes, compared to the non-pyrazole NSAID, ibuprofen.

CompoundStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib [1]COX-20.04375
COX-115
SC-558 [2]A celecoxib analogCOX-20.0013>7692
COX-1>10
Ibuprofen COX-1 & COX-2COX-1: 130.33
COX-2: 39

Key SAR Insights for COX Inhibition:

  • The 1,5-diarylpyrazole scaffold is a key feature of many selective COX-2 inhibitors.[1][2]

  • The SO2NH2 group on the N-phenyl ring is crucial for high-affinity binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, conferring selectivity.

  • The trifluoromethyl (CF3) group at the 3-position of the pyrazole ring enhances the inhibitory potency.[1]

  • Modifications to the 5-phenyl ring can influence potency and pharmacokinetic properties. For instance, a para-methyl group, as seen in celecoxib, is favorable for activity.[1]

Signaling Pathway and Experimental Workflow

COX_Pathway_Workflow

Caption: COX pathway and in vitro inhibition assay workflow.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the COX inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactors (e.g., glutathione, hematin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Compound Preparation: Dissolve test compounds and reference inhibitor in DMSO to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Reaction Mixture: In each well of a 96-well plate, add the reaction buffer, cofactors, and the test compound solution (or DMSO for control).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced. This can be done using various methods, such as an ELISA-based assay that detects prostaglandin E2 (PGE2).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

II. Trifluoromethylpyrazoles as GABA Receptor Modulators for Insecticidal Activity

Phenylpyrazole insecticides, with fipronil being a prominent example, are characterized by a trifluoromethylsulfinyl group at the 4-position of the pyrazole ring. These compounds act as non-competitive antagonists of the GABA receptor, a ligand-gated chloride ion channel in the central nervous system of insects. Blockade of this channel leads to hyperexcitation and death of the insect.

Comparative Analysis of GABA Receptor-Targeting Insecticides

The following table compares the insecticidal activity of the trifluoromethylpyrazole insecticide fipronil with non-pyrazole insecticides that also target the GABA receptor.

CompoundClassTargetInsect SpeciesActivity (LC50/IC50)
Fipronil [3]PhenylpyrazoleGABA ReceptorHouseflyIC50: 3-7 nM (binding affinity)
Meta-diamide 7 [1]Meta-diamideGABA ReceptorSpodoptera lituraHigh larvicidal activity
Isoxazoline (A1443) [4]IsoxazolineGABA ReceptorHouseflyIC50: 0.2 nM (displacement of [3H]EBOB)

Key SAR Insights for Insecticidal Activity:

  • For phenylpyrazoles, the 1-phenyl ring with 2,6-dichloro and 4-trifluoromethyl substituents is crucial for high insecticidal activity.[5]

  • The 5-amino and 3-cyano groups on the pyrazole ring contribute to the binding affinity.

  • The trifluoromethylsulfinyl group at the 4-position is a key pharmacophore for potent activity.

  • Non-pyrazole insecticides like meta-diamides and isoxazolines also act as non-competitive antagonists of the GABA receptor but may bind to different sites within the receptor complex, which can overcome resistance issues seen with phenylpyrazoles.[1][6]

Signaling Pathway and Experimental Workflow

GABA_Pathway_Workflow

Caption: GABA receptor signaling and radioligand binding assay workflow.

Experimental Protocol: GABA Receptor Radioligand Binding Assay

This protocol describes a general procedure for assessing the binding of test compounds to the insect GABA receptor using a radiolabeled ligand.

Materials:

  • Insect neuronal membranes (e.g., from housefly heads)

  • Radioligand (e.g., [3H]EBOB - [3H]ethynylbicycloorthobenzoate)

  • Test compounds and reference compound (e.g., fipronil)

  • Binding buffer (e.g., Tris-HCl buffer containing appropriate ions)

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize insect tissue (e.g., housefly heads) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Compound Preparation: Dissolve test compounds and reference compound in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions.

  • Binding Reaction: In test tubes, combine the insect neuronal membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

References

Comparative

Comparative Efficacy Analysis: 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and Analogs in Inflammation and Oncology

A guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, based on a comparative analysis of structurally relate...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, based on a comparative analysis of structurally related pyrazole derivatives.

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The subject of this guide, 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, represents a novel pyrazole derivative with potential therapeutic applications. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features—a trifluoromethyl group, a methyl group, and an amino group on the pyrazole ring—suggest potential efficacy in key therapeutic areas, notably as an anti-inflammatory and an anti-cancer agent. This guide provides a comparative analysis of the in vitro and in vivo efficacy of structurally related pyrazole compounds to build a data-driven hypothesis for the potential of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. We will focus on two primary potential mechanisms of action: cyclooxygenase (COX) inhibition for anti-inflammatory effects and Janus kinase (JAK) inhibition for anti-cancer applications.

Section 1: Potential as an Anti-inflammatory Agent via COX-2 Inhibition

The pyrazole ring is a key feature of several selective COX-2 inhibitors, with the most prominent example being Celecoxib. The anti-inflammatory effect of these compounds is primarily mediated by the inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

In Vitro Efficacy: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of Celecoxib and other pyrazole derivatives against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 826.812[1]
Celecoxib >100.04>250[2]
Rofecoxib >1000.018>5555[2]
Pyrazole-hydrazone 4a 5.640.678.41[3]
Pyrazole-hydrazone 4b 6.120.5810.55[3]
Hybrid Pyrazole 5u 130.231.7972.73[4]
Hybrid Pyrazole 5s 165.022.5165.75[4]
In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds. The table below compares the in vivo efficacy of various pyrazole derivatives in this model.

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Celecoxib 30~50%6[5]
Celecoxib 50Significant reduction3 and 5[6]
Pyrazole K-3 10052.0%4[7]
Pyrazole-hydrazone 4f -15-20%-[3]
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: A common method for determining COX-1 and COX-2 inhibitory activity is a whole blood assay. Human venous blood is collected and divided into two aliquots. One aliquot is incubated without any stimulant to measure basal COX-1 activity (measured as thromboxane B2 production). The other aliquot is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, and its activity is measured (as prostaglandin E2 production). The test compounds are added at various concentrations to determine the IC50 values.[1]

Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of the rats. The test compound or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection. Paw volume is measured using a plethysmometer at various time points after carrageenan administration. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the vehicle-treated control group.[5][6][7]

Signaling Pathway and Experimental Workflow

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazoles 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine (Hypothesized) & Comparators Pyrazoles->COX2 Edema_Workflow cluster_0 Animal Groups cluster_1 Procedure cluster_2 Analysis Control Control (Vehicle) Dosing Oral/IP Dosing Control->Dosing Treated Treated (Compound) Treated->Dosing Carrageenan Carrageenan Injection (Sub-plantar) Dosing->Carrageenan Measurement Measure Paw Volume (Plethysmometer) Carrageenan->Measurement Comparison Compare Paw Swelling Measurement->Comparison Inhibition % Edema Inhibition Comparison->Inhibition JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Aminopyrazoles 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine (Hypothesized) & Comparators Aminopyrazoles->JAK Xenograft_Workflow cluster_0 Model Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Implant Human Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Dosing Administer Compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Growth & Survival Dosing->Monitoring Analysis Compare Tumor Volume, Weight, & Survival Monitoring->Analysis

References

Validation

Pyrazole Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of pyrazole derivatives as inhibitors of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pyrazole derivatives as inhibitors of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has established them as significant therapeutic targets. This document summarizes recent experimental data on the inhibitory potency of various pyrazole-based compounds against key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane hCA IX and hCA XII. Detailed experimental protocols for assessing inhibitory activity are also provided to facilitate further research and development in this area.

Comparative Inhibitory Activity of Pyrazole Derivatives

The inhibitory potential of a selection of pyrazole derivatives against key human carbonic anhydrase isoforms is summarized below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) or micromolar (µM) units, where a lower value indicates higher potency. Acetazolamide (AAZ), a clinically used pan-CA inhibitor, is included for comparison.

Pyrazolo[4,3-c]pyridine Sulfonamides
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1f 58.89.8485.361.7
1g 66.815.4642.194.3
1h 125.428.7521.8713.6
1k 88.35.6421.434.5
AAZ 250.012.125.85.7

Data sourced from a study on Pyrazolo[4,3-c]pyridine Sulfonamides.[1]

Pyrazoline-Based Aromatic Sulfamates

The following table presents the range of inhibition constants (Kᵢ) observed for a series of pyrazoline-based aromatic sulfamates against hCA isoforms II, IX, and XII. Generally, this class of compounds showed weak inhibition against hCA I.

IsoformKᵢ Range (nM)
hCA II 0.42 - 90.1
hCA IX 0.72 - 63.6
hCA XII 0.88 - 85.2

Data sourced from a study on pyrazoline-based aromatic sulfamates as carbonic anhydrase inhibitors.[2]

Phenyl-Substituted Pyrazole Derivatives
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
1 16.967.39
6 5.1311.77
10 24.37 (IC₅₀)-

Data for compounds 1 and 6 are Kᵢ values, while the value for compound 10 is an IC₅₀ value.[3][4]

Pyrazole-Based Benzenesulfonamides

A series of pyrazole-based benzenesulfonamide derivatives were evaluated for their inhibitory activity against hCA II, IX, and XII, with several compounds demonstrating potent inhibition.

CompoundhCA II (IC₅₀, µM)hCA IX (IC₅₀, µM)hCA XII (IC₅₀, µM)
4j 0.39 ± 0.050.15 ± 0.070.28 ± 0.05
4k 0.24 ± 0.18--
4g --0.12 ± 0.07
4e 0.75 ± 0.13--

Data presented as IC₅₀ values.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives as carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

This method measures the enzyme-catalyzed hydration of CO₂. The assay is performed using a stopped-flow instrument.

1. Reagents and Buffers:

  • Buffer: 20 mM HEPES or Tris-HCl, pH 7.4, containing 20 mM NaBF₄ (to maintain constant ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).

  • Substrate: CO₂ solutions ranging from 1.7 to 17 mM.

  • Inhibitors: Pyrazole derivatives and Acetazolamide (AAZ) dissolved in a suitable solvent (e.g., DMSO).

2. Procedure:

  • The CA-catalyzed CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator, Phenol Red, at its maximum absorbance wavelength of 557 nm.

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds.

  • The concentration of CO₂ is varied to determine the kinetic parameters (Kₘ and Vₘₐₓ) and inhibition constants (Kᵢ).

  • The inhibitor and enzyme are pre-incubated together before the reaction is initiated by the addition of the CO₂ substrate solution.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This spectrophotometric assay utilizes the esterase activity of carbonic anhydrase on a synthetic substrate, p-nitrophenyl acetate (p-NPA).

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II).

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

  • Inhibitors: Pyrazole derivatives and Acetazolamide (AAZ) dissolved in DMSO.

2. Procedure:

  • The reaction is typically performed in a 96-well microplate.

  • To each well, add the assay buffer, the inhibitor at various concentrations (or DMSO for control), and the CA enzyme solution.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes. The absorbance change corresponds to the formation of the yellow-colored p-nitrophenol product.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The IC₅₀ values (inhibitor concentration causing 50% inhibition) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values can be subsequently determined using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the general workflow for the development of pyrazole-based carbonic anhydrase inhibitors and their mechanism of action.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization a Design of Pyrazole Derivatives b Chemical Synthesis & Purification a->b c In Vitro CA Inhibition Assays (hCA I, II, IX, XII) b->c d Determination of IC50 / Ki Values c->d e Selectivity Profiling d->e f Structure-Activity Relationship (SAR) Studies e->f g Lead Optimization f->g g->a Iterative Redesign

Workflow for Pyrazole CA Inhibitor Development

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Pyrazole Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Inhibitor Pyrazole-SO₂NH₂ Inhibitor->Zn Coordination Bond (Displaces H₂O)

CA Inhibition by a Pyrazole Sulfonamide

References

Comparative

A Comparative Guide to Substituted Pyrazole-Based Kinase Inhibitors: Performance and Evaluation

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy and is showing promise in treating inflammatory and neurodegenerative disorders.[1][2][3][4] The versatility of the pyrazole ring, its synthetic accessibility, and its favorable drug-like properties have made it a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides an objective comparison of the performance of various substituted pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies for their evaluation.

Performance Comparison of Pyrazole-Based Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). Lower values indicate higher potency. The following tables summarize the performance of several notable pyrazole-based inhibitors against their primary kinase targets.

InhibitorTarget Kinase(s)IC50 / Ki / KdCell Line / Assay TypeReference
Afuresertib (GSK2110183) Akt1Ki = 0.08 nMBiochemical Assay[1]
Akt1IC50 = 1.3 nMBiochemical Assay[1]
HCT116 (Colon Cancer)IC50 = 0.95 µMCell-based Proliferation Assay[1]
Compound 6 Aurora AIC50 = 0.16 µMBiochemical Assay[1]
HCT116 (Colon Cancer)IC50 = 0.39 µMCell-based Proliferation Assay[1]
MCF7 (Breast Cancer)IC50 = 0.46 µMCell-based Proliferation Assay[1]
Asciminib (ABL-001) Bcr-AblKd = 0.5–0.8 nMBiochemical Assay[1]
Bcr-AblIC50 = 0.5 nMBiochemical Assay[1]
Ruxolitinib JAK1IC50 ≈ 3 nMBiochemical Assay[3]
JAK2IC50 ≈ 3 nMBiochemical Assay[3]
JAK3IC50 ≈ 430 nMBiochemical Assay[3]
SR-3576 JNK3IC50 = 7 nMBiochemical Assay[5]
p38IC50 > 20 µMBiochemical Assay[5]
BIRB 796 p38αKd = 50-100 pMThermal Denaturation Assay[6]

Key Experimental Protocols

The evaluation of kinase inhibitors involves a multi-step process, starting from biochemical assays to cell-based assays and eventually in vivo studies.[7][8]

In Vitro Kinase Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase and Substrate: Dilute the target kinase and its specific substrate to desired concentrations in the kinase buffer.

  • ATP Solution: Prepare a stock solution of ATP. Radiometric assays often use [γ-³²P]ATP or [γ-³³P]ATP.[9]

  • Inhibitor Stock: Dissolve the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

Assay Procedure:

  • Add the kinase, substrate, and varying concentrations of the inhibitor to a 96- or 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution, such as EDTA.

Detection and Data Analysis:

  • The method of detection depends on the assay format. For radiometric assays, this involves measuring the incorporation of the radiolabel into the substrate.[9] Fluorescence or luminescence-based assays are also common.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cell lines.

Cell Culture:

  • Culture the desired cancer cell line (e.g., HCT116, MCF7) in the appropriate growth medium and conditions.

  • Use low-passage number cells to ensure consistency.

Assay Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the pyrazole-based inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

Viability Measurement and Data Analysis:

  • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of cell viability).

  • Measure the resulting signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of proliferation inhibition.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

Western blotting is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.[10]

Procedure:

  • Treat cells with the inhibitor at various concentrations and for different durations.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or its substrate, as well as an antibody for the total protein as a loading control.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands using a chemiluminescent substrate. A decrease in the phosphorylated protein signal with increasing inhibitor concentration indicates target engagement.

Visualizing Pathways and Processes

Kinase Inhibitor Discovery Workflow

The development of a kinase inhibitor is a structured process that begins with identifying a target and progresses through several phases of testing and optimization.[7]

G cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (HTL) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (LO) Hit_to_Lead->Lead_Opt Lead_Selection Lead Selection Lead_Opt->Lead_Selection In_Vivo In Vivo Efficacy & PK/PD Lead_Selection->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Phase_I Phase I IND->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for kinase inhibitor discovery and development.

Akt Signaling Pathway and Inhibition

The Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition is a key therapeutic strategy.[11] Pyrazole-based inhibitors like Afuresertib target this pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival GSK3b->Proliferation promotes apoptosis (when active) mTOR->Proliferation Afuresertib Afuresertib (Pyrazole-based Inhibitor) Afuresertib->Akt G Core Pyrazole Core Substituent1 Substituent R1 Core->Substituent1 Substituent2 Substituent R2 Core->Substituent2 Substituent3 Substituent R3 Core->Substituent3 Potency Potency (IC50) Substituent1->Potency influences Selectivity Selectivity Substituent2->Selectivity influences PK_Properties Pharmacokinetic Properties Substituent3->PK_Properties influences

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A Comprehensive Guide

For Immediate Reference: Treat 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a hazardous chemical waste. The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a hazardous chemical waste. The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Consultation with your institution's Environmental Health & Safety (EHS) department is mandatory to ensure full compliance. This guide provides a detailed framework for the safe handling and disposal of this chemical based on best practices for hazardous research chemicals.

Due to the presence of a trifluoromethyl group and a pyrazole ring, this compound should be handled as a potentially hazardous substance. Trifluoromethyl-containing aromatic compounds can be persistent in the environment, necessitating disposal as halogenated organic waste. Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular trash.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat and closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

  • Waste Collection:

    • Carefully transfer the waste chemical into a designated and compatible hazardous waste container.

    • Avoid mixing with incompatible materials.

    • For spills, sweep up the solid material and place it into the waste container.[1][2]

  • Container Labeling:

    • Securely close the waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine," and the approximate quantity.

  • Temporary Storage:

    • Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

    • Keep away from heat, ignition sources, and incompatible materials.

  • Waste Pickup and Disposal:

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.

    • The ultimate disposal method will likely involve controlled incineration at a licensed chemical destruction facility.[3]

First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process and the key safety considerations.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Compatible & Labeled Hazardous Waste Container PPE->Container Transfer Transfer Waste Chemical into Container Container->Transfer Secure Securely Close Container Transfer->Secure Spill Clean Up Spills & Place in Container Spill->Secure Store Store in Designated Hazardous Waste Area Secure->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal (e.g., Incineration) Request->Dispose cluster_hazards Potential Hazards cluster_disposal Disposal Justification Compound 5-methyl-3-(trifluoromethyl) -1H-pyrazol-4-amine Irritant Skin & Eye Irritant Compound->Irritant Harmful Harmful if Swallowed, Inhaled, or Absorbed Compound->Harmful Environmental Environmentally Persistent (Halogenated Organic) Compound->Environmental HazardousWaste Treat as Hazardous Waste Irritant->HazardousWaste Harmful->HazardousWaste Environmental->HazardousWaste NoSewer Do Not Discharge to Sewer HazardousWaste->NoSewer Incineration Controlled Incineration HazardousWaste->Incineration

References

© Copyright 2026 BenchChem. All Rights Reserved.